molecular formula C39H76N2O15 B8133520 N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)

N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)

Cat. No.: B8133520
M. Wt: 813.0 g/mol
InChI Key: UBCZKTAKOGYBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) is a useful research compound. Its molecular formula is C39H76N2O15 and its molecular weight is 813.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76N2O15/c1-37(2,3)54-34(42)10-16-45-22-28-51-31-25-48-19-13-41(14-20-49-26-32-52-29-23-46-17-11-35(43)55-38(4,5)6)15-21-50-27-33-53-30-24-47-18-12-40-36(44)56-39(7,8)9/h10-33H2,1-9H3,(H,40,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCZKTAKOGYBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76N2O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

813.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Analysis of N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the chemical structure analysis of N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester), a complex, branched poly(ethylene glycol) (PEG) derivative. Such molecules are of significant interest in drug development, particularly as linkers in Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutic constructs. Given the absence of a standardized nomenclature for this specific molecule, this guide will proceed with a plausible interpretation of its structure: a central tertiary amine functionalized with one N-Boc protected triethylene glycol amine arm and two identical triethylene glycol t-butyl ester arms. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the multi-faceted analytical methodologies required for its unambiguous characterization. We will explore the causality behind experimental choices, presenting field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the structural elucidation and purity assessment of this class of compounds.

Introduction: The Significance of Branched PEG Linkers in Modern Drug Discovery

The advent of targeted therapeutics has placed a significant demand on the design and synthesis of sophisticated linker molecules. Branched PEG derivatives, such as the subject of this guide, offer a unique combination of properties that are highly advantageous in drug delivery and development. The PEG backbone enhances solubility and can improve the pharmacokinetic profile of a conjugated therapeutic. The branched nature of the molecule allows for the attachment of multiple moieties, a key feature in the design of PROTACs, which simultaneously bind to a target protein and an E3 ubiquitin ligase.

The precise chemical structure, purity, and integrity of these linkers are of paramount importance, as even minor structural variations can significantly impact the efficacy and safety of the final drug product. Therefore, a robust and comprehensive analytical strategy is not merely a quality control measure but a foundational component of the drug development process.

Proposed Chemical Structure and Rationale

Based on the nomenclature "N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)," we propose the following chemical structure for our analytical discussion:

G cluster_0 N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester) cluster_1 Boc-PEG3 Arm cluster_2 bis(PEG3-t-butyl ester) Arms N N Boc_group Boc-NH- N->Boc_group PEG3_2 -(CH₂CH₂O)₃-CH₂CH₂-COO-tBu N->PEG3_2 PEG3_3 -(CH₂CH₂O)₃-CH₂CH₂-COO-tBu N->PEG3_3 PEG3_1 (CH₂CH₂O)₃-

Caption: Proposed molecular structure of N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester).

This structure features a central tertiary nitrogen atom. One substituent is a triethylene glycol chain with a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. The other two substituents are identical triethylene glycol chains, each terminating in a t-butyl ester. This heterobifunctional, branched architecture is representative of complex linkers used in advanced bioconjugation applications.

A Multi-modal Approach to Structural Verification

No single analytical technique can provide a complete structural picture of a molecule as complex as N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester). A synergistic approach, leveraging the strengths of NMR, MS, and HPLC, is essential for unambiguous confirmation of its identity, purity, and stability.

G cluster_workflow Analytical Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS, HRMS) Start->MS Molecular Weight Confirmation HPLC HPLC Analysis (RP-HPLC, Purity) Start->HPLC Purity & Impurity Profiling Data Integrated Data Analysis NMR->Data MS->Data HPLC->Data Conclusion Structural Confirmation & Purity Assessment Data->Conclusion

Caption: Integrated workflow for the structural analysis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. For our target compound, both ¹H and ¹³C NMR will provide critical information about the connectivity of atoms and the integrity of the various functional groups.

Expertise & Experience in NMR Analysis:

The key to successfully interpreting the NMR spectra of PEGylated molecules lies in understanding the characteristic chemical shifts and the potential for overlapping signals from the repeating ethylene glycol units.[1][2] The choice of deuterated solvent is also critical; for this molecule, CDCl₃ or DMSO-d₆ would be appropriate choices.[3]

Expected ¹H NMR Spectral Features:

Proton Environment Expected Chemical Shift (ppm) Multiplicity Integration
t-butyl protons of Boc group~1.44singlet9H
t-butyl protons of ester groups~1.46singlet18H
PEG backbone (-OCH₂CH₂O-)3.5 - 3.7multiplet48H
Methylene adjacent to N (Boc arm)~3.3multiplet2H
Methylene adjacent to N (ester arms)~2.8multiplet4H
Methylene adjacent to COO (ester arms)~2.5triplet4H
NH of Boc group~5.0 (broad)singlet1H

Expected ¹³C NMR Spectral Features:

Carbon Environment Expected Chemical Shift (ppm)
t-butyl carbons of Boc group~28
Quaternary carbon of Boc group~79
t-butyl carbons of ester groups~28
Quaternary carbon of ester groups~80
PEG backbone (-OCH₂CH₂O-)~70
Methylene carbons adjacent to N50-60
Methylene carbons adjacent to COO~35
Carbonyl carbon of Boc group~156
Carbonyl carbon of ester groups~172

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is indispensable for confirming the molecular weight of the target compound and for identifying potential impurities. Electrospray ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which minimizes fragmentation.[4]

Expertise & Experience in MS Analysis:

A significant challenge in the MS analysis of PEGylated compounds is their propensity to form multiple charged ions and adducts (e.g., with Na⁺ and K⁺), which can complicate the spectrum.[5] The use of high-resolution mass spectrometry (HRMS) is crucial for obtaining accurate mass measurements, which in turn allows for the determination of the elemental composition.

Expected Mass Spectrometric Data:

  • Molecular Formula: C₄₃H₈₄N₂O₁₆

  • Monoisotopic Mass: 884.5825 g/mol

  • Expected Ions (ESI+):

    • [M+H]⁺: 885.5898

    • [M+Na]⁺: 907.5717

    • [M+K]⁺: 923.5457

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent suitable for ESI, such as acetonitrile/water with 0.1% formic acid to promote protonation.

  • Instrumentation: An ESI-Time of Flight (TOF) or Orbitrap mass spectrometer is recommended for high-resolution analysis.

  • Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization mode: Positive.

    • Capillary voltage: 3-4 kV.

    • Source temperature: 100-150 °C.

    • Mass range: m/z 100-2000.

  • Data Analysis: Analyze the resulting spectrum for the expected [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions. Compare the measured accurate mass with the theoretical mass to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Profiling Impurities

HPLC is the workhorse for assessing the purity of synthesized compounds and for identifying and quantifying any impurities. For a molecule of this polarity, reversed-phase HPLC (RP-HPLC) is the most suitable method.

Expertise & Experience in HPLC Analysis:

A key consideration for the HPLC analysis of PEG-containing molecules that lack a strong UV chromophore is the choice of detector.[6] While UV detection at low wavelengths (~210 nm) can be used to detect the amide and ester carbonyls, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) often provides better sensitivity and more uniform response for this class of compounds.[7]

Experimental Protocol: RP-HPLC

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1-0.5 mg/mL with the initial mobile phase.

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a suitable detector (UV, ELSD, or CAD).

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient Elution: A typical gradient would be from 20% to 80% B over 20-30 minutes. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area in the chromatogram.

Trustworthiness Through Self-Validating Systems

The robustness of this analytical workflow is derived from the orthogonal nature of the techniques employed. Each method provides a piece of the structural puzzle, and their collective agreement constitutes a self-validating system.

G NMR NMR (Connectivity) MS MS (Molecular Weight) NMR->MS Corroborates Functional Groups Structure Confirmed Structure NMR->Structure HPLC HPLC (Purity) MS->HPLC Confirms Mass of Main Peak MS->Structure HPLC->NMR Verifies Purity of NMR Sample HPLC->Structure

Caption: Interlocking validation of the analytical techniques.

For instance, the integration values from ¹H NMR should be consistent with the proposed structure. The molecular weight determined by MS must correspond to the molecular formula derived from the NMR data. Finally, the main peak in the HPLC chromatogram, whose purity is being assessed, should be collected and analyzed by MS to confirm its identity. Any discrepancy between the results of these techniques would indicate a potential structural issue or the presence of an unexpected impurity, prompting further investigation.

Conclusion: A Pathway to Confident Characterization

The structural analysis of complex, branched PEG derivatives like N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester) requires a meticulous and multi-faceted analytical approach. By integrating the strengths of NMR spectroscopy, mass spectrometry, and HPLC, researchers can build a comprehensive and self-validating body of evidence to confidently determine the structure and purity of these critical molecules. The protocols and insights provided in this guide are intended to serve as a robust starting point for the development of analytical methods for this and other similarly complex molecules that are at the forefront of modern drug discovery.

References

  • Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd.
  • Harris, J. M., & Kozlowski, A. (2002). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. Retrieved from [Link]

  • Harris, J. M. (1985). Proton NMR characteristics of polyethylene glycol and derivatives. Journal of Polymer Science: Polymer Chemistry Edition. Retrieved from [Link]

  • SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. Retrieved from [Link]

  • Waters Corporation. (n.d.). Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). Retrieved from [Link]

  • Ingenieria Analitica Sl. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Fig. S1. 1H NMR spectra of (a) PEG-Br and (b) PEG-b-PAEAcG in CDCl3. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Network Polymers by Means of Addition Reactions of Multifunctional-Amine and Poly(ethylene glycol) Diglycidyl Ether or Diacrylate Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H-NMR spectrum of PEGylated Polyethylenimine (PEG-g-PEI)/D2O. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of PEG-PA, PEG-PAO, and PEG-PAS in D 2 O at 20 °C (a) and 50 °C (b). Retrieved from [Link]

  • Google Patents. (n.d.). US20070249870A1 - Method for preparing multi-arm poly (ethylene glycol) amines.
  • Express Polymer Letters. (n.d.). Enzyme-catalyzed amine-functionalization of poly(ethylene-glycol). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aqueous Synthesis of Poly(ethylene glycol)-amide-Norbornene-Carboxylate for Modular Hydrogel Crosslinking. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). PEG-S – 1H NMR (400 MHz, CDCl3) δ. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column. Retrieved from [Link]

  • Agilent. (n.d.). High Resolution Analysis of - Polyethylene Glycol using HPLC with ELSD. Retrieved from [Link]

  • PubMed. (n.d.). High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

  • ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

Sources

Trifunctional Linker Strategy: The Role of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) in High-Avidity PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the evolving landscape of Targeted Protein Degradation (TPD), the "linker" has transitioned from a passive connector to a determinant of physicochemical success.[1] N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) represents a sophisticated, trifunctional "hub" molecule designed for the synthesis of Branched (Trivalent) PROTACs .[2]

Unlike linear linkers that enforce a 1:1 stoichiometry between the E3 ligase and the Protein of Interest (POI), this branched precursor enables a 2:1 or 1:2 architecture .[2] This guide details the chemical utility of this molecule, specifically its role in enhancing degradation potency through the "Avidity Effect," and provides a validated workflow for its activation and conjugation.

Chemical Architecture & Strategic Utility

Structural Breakdown

This molecule is a protected precursor to a heterotrifunctional crosslinker.[2] Its architecture is defined by a central tertiary nitrogen acting as the branch point for three Polyethylene Glycol (PEG) arms.[2]

ComponentChemical IdentityFunction in PROTAC
The Core Tertiary Amine (N-bis)Acts as the "Hub," creating a Y-shaped geometry.[2]
Arm 1 PEG3-NH-BocThe Anchor Point: A Boc-protected amine intended for conjugation to the unique ligand (e.g., E3 Ligase Ligand).[2]
Arms 2 & 3 Bis-(PEG3-t-butyl ester)The Warhead Forks: Two t-butyl ester-protected carboxyls intended for conjugation to two identical ligands (e.g., POI Warheads).[2]
Linker Type PEG (Polyethylene Glycol)Improves water solubility and provides flexibility for ternary complex formation.[2][3]
The "Avidity" Advantage

The primary role of this linker is to synthesize Dual-Warhead PROTACs . By attaching two identical warheads to the ester arms, the resulting PROTAC can bind to the POI with significantly higher affinity due to the chelate effect (avidity) , particularly useful for:

  • Dimeric Targets: Simultaneously binding two subunits of a homodimer.[2]

  • Low-Affinity Warheads: Increasing the local concentration of the ligand near the target surface.[2]

Synthetic Workflow: Activation and Conjugation

The chemical challenge with N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) is the management of its protecting groups.[2] Both Boc (acid-labile) and t-butyl esters (acid-labile) are typically removed by Trifluoroacetic Acid (TFA).[2]

The Strategy: Global Deprotection followed by Chemoselective Conjugation .[2] Instead of attempting difficult orthogonal deprotection, the standard protocol involves removing all protecting groups to generate a zwitterionic core (1 Amine, 2 Acids), then exploiting the reactivity difference between amines and carboxylic acids.[2]

Step-by-Step Protocol
Phase 1: Global Deprotection [2]
  • Objective: Convert the inert precursor into the reactive H2N-PEG3-N(PEG3-COOH)2 core.

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[2]

  • Dissolve N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) in DCM (0.1 M).

  • Add TFA to a final concentration of 20-50% (v/v).[2]

  • Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS for loss of t-butyl signals.

  • Concentrate in vacuo to remove TFA.[2] Co-evaporate with toluene/DCM (3x) to remove trace acid.

  • Result: The trifunctional core as a TFA salt.

Phase 2: Chemoselective Amine Conjugation (The "Anchor")
  • Objective: Attach the single ligand (e.g., Thalidomide-NHS or VHL-Ligand-NHS) to the free amine.[2]

  • Logic: At neutral/mildly basic pH, the amine is nucleophilic, while the carboxylic acids are negatively charged and unreactive toward NHS esters.[2]

  • Dissolve the deprotected core in dry DMF.

  • Add 1.0 equivalent of the NHS-activated E3 Ligase Ligand.[2]

  • Add DIPEA (Diisopropylethylamine) to adjust pH to ~8.0.[2]

  • Stir at RT for 1–2 hours.

  • Purification: Semi-preparative HPLC (Acidic Mobile Phase).

  • Result: Intermediate construct with 1 E3 ligand and 2 free Carboxyls.

Phase 3: Dual-Warhead Attachment
  • Objective: Attach two POI ligands to the carboxylic acid arms.

  • Reagents: HATU or PyBOP (Coupling Agents), Amine-functionalized POI Ligand.[2]

  • Dissolve the Intermediate from Phase 2 in DMF.

  • Add 2.5 equivalents of the Amine-functionalized POI Ligand (Warhead-NH2).

  • Add 2.5 equivalents of HATU and 5.0 equivalents of DIPEA.

  • Stir at RT for 4–16 hours.

  • Validation: Monitor for the +2 mass shift (addition of two ligands).

  • Final Purification: Preparative HPLC.

Visualization of the Workflow

The following diagram illustrates the transformation of the inert linker into a bioactive Trivalent PROTAC.

PROTAC_Synthesis Precursor N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) (Inert Precursor) Deprotection Global Deprotection (TFA/DCM) Precursor->Deprotection Core Active Core H2N-PEG3-N(PEG3-COOH)2 (Zwitterionic Hub) Deprotection->Core Removes Boc & tBu Step1 Step 1: Selective Amine Coupling (Reacts with Ligand A-NHS) Core->Step1 Intermediate Intermediate Construct Ligand A attached to Amine 2x Free Carboxyls Step1->Intermediate pH 8.0 (Amine specific) Step2 Step 2: Carboxyl Activation (HATU/DIPEA + 2x Ligand B-NH2) Intermediate->Step2 FinalProduct Final Trivalent PROTAC (1x E3 Ligand, 2x POI Ligands) Step2->FinalProduct Amide Bond Formation

Figure 1: Synthetic route for converting the N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) precursor into a Trivalent PROTAC using a global deprotection and sequential conjugation strategy.[2]

Critical Design Considerations

Solubility & Linker Length

The use of PEG3 units in all three arms is deliberate.[2]

  • Hydrophilicity: Trivalent molecules are high molecular weight (>1000 Da).[2] The PEG chains counteract the lipophilicity of the added ligands, maintaining aqueous solubility for biological assays.

  • Spatial Reach: Each arm provides approximately 10–12 Å of reach.[2] The total span between the two warheads (PEG3 + N + PEG3) allows for flexibility to accommodate various protein surface geometries without inducing steric clash.[2]

Troubleshooting the Synthesis
IssueProbable CauseSolution
Incomplete Deprotection Old TFA or insufficient time.[2]Use fresh TFA; extend reaction to 4h. t-Butyl esters can be stubborn compared to Boc.[2]
Over-reaction in Step 1 NHS ester reacting with Carboxyls?Highly unlikely without activation agents.[2] Ensure no HATU/EDC is present in Step 1.[2]
Mono-substitution in Step 2 Steric hindrance or hydrolysis.[2]Use excess amine-ligand (3-4 eq) and fresh HATU. Verify anhydrous conditions.

References

  • BroadPharm. N-(Boc-PEG3)-N-bis(PEG3-acid) Product Monograph. BroadPharm Catalog.[2][4] Link[2]

  • MedChemExpress. PROTAC Linker Design and Chemistry. MedChemExpress Technical Guide.[2] Link

  • An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs.[2][5] EBioMedicine, 36, 553-562.[2][5] Link

  • Li, X., & Song, Y. (2020). Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy.[2] Journal of Hematology & Oncology, 13,[2] 50. Link

  • BenchChem. N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) Structure and Properties. BenchChem Database.[2] Link

Sources

A Senior Application Scientist's Guide to PEG Linker Architecture: Unlocking the Advantages of Branched vs. Linear PEG in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polyethylene Glycol (PEG) linkers are foundational tools in drug discovery, serving as versatile spacers that enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a drug's solubility, extend its circulation half-life, and reduce its immunogenicity.[][4] While linear PEG linkers have been instrumental in the development of numerous approved drugs, the strategic implementation of branched PEG architectures offers a suite of distinct advantages that can be pivotal for next-generation therapeutics. This guide provides an in-depth technical analysis of the core differences between linear and branched PEG linkers, elucidating the mechanistic principles that drive the superior performance of branched structures in specific applications and offering practical insights for their strategic deployment in drug development programs.

Foundational Concepts: Understanding PEG Linker Architecture

PEG is a water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene oxide units.[2][5] Its utility in drug delivery stems from its ability to create a hydrophilic shield around a conjugated molecule, effectively increasing its hydrodynamic volume and masking it from the immune system and proteolytic enzymes.[][4] The architecture of the PEG linker—the way the ethylene oxide chains are arranged—is a critical design parameter that dictates its ultimate impact on the drug conjugate's behavior.

Linear PEG Linkers

Linear PEGs are the simplest architectural form, consisting of a straight chain of ethylene oxide units.[] They are characterized by their predictable behavior, relatively straightforward synthesis, and minimal steric hindrance for site-specific conjugation.[1] This makes them a cost-effective and reliable choice for many applications, such as the PEGylation of proteins where precise control over linker length is paramount.[1] A well-known example is Pegasys® (peginterferon alfa-2a), which utilizes a linear PEG to extend the drug's half-life in the treatment of hepatitis C.

Branched PEG Linkers

Branched PEG linkers feature multiple PEG arms extending from a central core.[1][] This category includes several distinct geometries, each offering unique properties:

  • Y-Shaped PEGs: These consist of two linear PEG chains linked to a central core, creating a "Y" or forked structure.[2][6] This design provides a sterically bulky structure that can be advantageous for shielding proteins or for applications where a reduced number of attachment sites is desirable.[7]

  • Multi-Arm PEGs: These are more complex structures with three, four, six, eight, or more PEG arms emanating from a central core like glycerol, pentaerythritol, or hexaglycerol.[2][][8] Multi-arm PEGs are particularly valuable for creating hydrogels for controlled drug release and for significantly increasing drug loading capacity.[8][9]

  • Comb-Like PEGs: This architecture involves multiple PEG chains attached along a polymer backbone, creating a structure resembling a comb.[2][10] These are often used to create polymeric nanocarriers for drug delivery.[10][11]

PEG_Architectures cluster_linear Linear PEG Architecture cluster_branched Branched PEG Architectures L_start Functional Group A L_peg (-CH₂-CH₂-O-)n L_start->L_peg L_end Functional Group B L_peg->L_end Y_core Core Y_peg1 PEG Arm Y_core->Y_peg1 Y-Shape Y_peg2 PEG Arm Y_core->Y_peg2 Y_func Functional Group Y_core->Y_func M_core Core M_peg1 PEG Arm M_core->M_peg1 Multi-Arm (4-Arm) M_peg2 PEG Arm M_core->M_peg2 M_peg3 PEG Arm M_core->M_peg3 M_peg4 PEG Arm M_core->M_peg4

Caption: Fundamental structures of Linear and Branched PEG linkers.

Comparative Analysis: Branched vs. Linear Architectures

The choice between a linear and a branched PEG linker is a critical decision in drug development, driven by the specific therapeutic goals. Branched architectures often provide superior performance in key areas due to their unique three-dimensional structure.

Pharmacokinetic (PK) Profile: The Advantage of Size and Shape

A primary goal of PEGylation is to improve a drug's pharmacokinetic profile, particularly by extending its circulation time.

  • Enhanced Circulation Half-Life: Therapeutic proteins conjugated with branched PEGs consistently demonstrate extended in vivo circulation half-lives compared to their linear PEG counterparts of the same total molecular weight.[12][13] The causality lies in the hydrodynamic volume. A branched PEG adopts a more spherical and sterically bulky conformation, creating a larger effective size in solution than a more flexible linear PEG.[13] This increased size significantly reduces the rate of renal clearance (glomerular filtration), which is a primary elimination pathway for smaller therapeutic molecules.[][13]

  • Superior PK Profile Across Species: Studies have shown that the superior pharmacokinetic profile of branched versus linear PEGs is consistent across different species, suggesting a fundamental biophysical advantage.[12] For a given total PEG molecular weight, the degree of branching can further modulate the PK profile, offering another layer of control for drug developers.[12]

ParameterLinear PEG ConjugateBranched PEG ConjugateRationale for Difference
Circulation Half-Life (t½) ShorterSignificantly Longer[12][13]Branched PEGs have a larger hydrodynamic radius, reducing renal clearance.[][13]
Total Body Clearance (CL) HigherLower[12]The increased effective size of branched conjugates slows their elimination from the body.[12]
Area Under the Curve (AUC) LowerSignificantly Higher[12]Higher exposure is a direct result of the reduced clearance and longer half-life.[12]
Immunogenicity Shielding EffectiveSuperior[1][14]The higher density of PEG chains provides a more effective "stealth" effect.[14]

Table 1: Comparative Pharmacokinetic Properties of Linear vs. Branched PEG Conjugates.

Drug Loading and Multivalency: A Paradigm Shift for ADCs

In the field of Antibody-Drug Conjugates (ADCs), achieving a high drug-to-antibody ratio (DAR) without compromising the antibody's properties is a major challenge. This is where branched linkers offer a transformative advantage.

  • Increased Payload Capacity: Branched or multi-arm PEG linkers enable the attachment of multiple drug molecules to a single conjugation site on the antibody.[15][16] This "doubled payload" approach can dramatically increase the DAR.[16] For instance, a single cysteine or lysine residue on an antibody can be conjugated to a branched linker carrying two, three, or even more cytotoxic drug molecules.[17][18]

  • Improved Solubility and Reduced Aggregation: Many potent cytotoxic agents used in ADCs are highly hydrophobic.[18] Attaching multiple hydrophobic drugs to an antibody using traditional linear linkers often leads to aggregation and loss of function.[15][16] The inherent hydrophilicity of the branched PEG architecture helps to solubilize the attached payload, allowing for a higher DAR while maintaining the stability and solubility of the final ADC.[15][16] This is exemplified in Adcetris® (brentuximab vedotin), which uses a branched linker to attach the cytotoxic drug MMAE to an antibody.

ADC_DAR_Comparison cluster_linear_adc Linear PEG in ADC (DAR = 1) cluster_branched_adc Branched PEG in ADC (DAR = 2) L_Ab Antibody Conjugation Site L_Linker Linear PEG Linker L_Ab->L_Linker L_Drug Drug L_Linker->L_Drug B_Ab Antibody Conjugation Site B_Linker Branched PEG Linker B_Ab->B_Linker B_Drug1 Drug B_Linker->B_Drug1 B_Drug2 Drug B_Linker->B_Drug2

Caption: Branched linkers increase the Drug-to-Antibody Ratio (DAR).

Stability and Steric Hindrance: The "Molecular Umbrella" Effect

The three-dimensional structure of branched PEGs provides a dense, umbrella-like shield over the conjugated molecule.

  • Enhanced Stability: This dense shielding offers superior protection from proteolytic digestion compared to linear PEGs.[19][20] The increased steric hindrance makes it more difficult for enzymes to access cleavage sites on the protein or peptide surface, leading to greater stability in vivo.[21][22]

  • Balancing Bioactivity: While advantageous for stability, this same steric hindrance can be a double-edged sword. The PEG shield can potentially interfere with the drug's ability to bind to its target receptor, leading to a decrease in in vitro potency.[20][23] However, this reduction in immediate activity is often more than compensated for by the vastly improved systemic exposure (PK profile).[23] The prolonged circulation time allows the drug to have more opportunities to engage with its target, often resulting in superior overall in vivo efficacy.[23] The choice of linker architecture and attachment site is therefore a critical optimization step to balance this PK/PD trade-off.

Experimental Protocols and Strategic Selection

The successful implementation of branched PEG linkers requires robust synthetic and analytical methodologies.

General Protocol: Synthesis of a Y-Shaped PEG Linker

This protocol describes a common convergent strategy for synthesizing an amine-functionalized Y-shaped PEG linker using a lysine core, which can then be activated for conjugation.

Objective: To synthesize a dual-arm (Y-shaped) PEG linker with a free amine group for subsequent functionalization.

Materials:

  • Boc-Lys(Boc)-OH (di-Boc protected lysine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Methoxy-PEG-Amine (mPEG-NH2)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold Diethyl Ether

Methodology:

  • Core Activation: Dissolve Boc-Lys(Boc)-OH (1 eq) in DMF. Cool the solution to 0°C in an ice bath. Add DCC (2.2 eq) and NHS (2.2 eq) and stir for 15-20 minutes to activate the carboxylic acid groups of the lysine core.[6]

  • PEG Arm Coupling: In a separate flask, dissolve mPEG-NH2 (2.2 eq) in DMF. Add this solution to the activated lysine mixture.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. The amine groups of the mPEG will react with the NHS-activated lysine core to form stable amide bonds.[6]

  • Purification (Step 1): Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Precipitate the product by adding the filtrate to cold diethyl ether. Collect the solid product by filtration and dry it under vacuum.[6]

  • Deprotection: Dissolve the dried product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours to remove the Boc protecting groups from the lysine's alpha-amino and epsilon-amino groups.[6]

  • Purification (Step 2): Remove the solvent under reduced pressure. Dissolve the residue in water and purify by dialysis to remove excess TFA and other small molecule impurities. Lyophilize the purified solution to obtain the final amine-functionalized Y-shaped PEG linker.[6]

Self-Validation: The purity and identity of the final product must be confirmed. High-Performance Liquid Chromatography (HPLC) should be used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and molecular weight of the synthesized linker. A narrow polydispersity index (PDI) from Gel Permeation Chromatography (GPC) indicates a homogenous product.[6]

Strategic Linker Selection Workflow

Choosing the optimal PEG architecture is a multi-factorial decision. The following workflow provides a logical framework for this process.

Linker_Selection_Workflow decision decision process process start_end Define Therapeutic Goal decision1 Primary Goal: Increase Payload/DAR? start_end->decision1 decision2 Primary Goal: Maximize Half-Life? decision1->decision2 No process1 Use Branched or Multi-Arm PEG decision1->process1 Yes decision3 High Bioactivity Essential? decision2->decision3 No process2 Use High MW Branched PEG decision2->process2 Yes process4 Optimize Attachment Site & Linker Length decision3->process4 Yes start_end2 Final Linker Design decision3->start_end2 No process1->decision3 process2->decision3 process3 Consider Linear PEG or Short Branched PEG process3->process4 process4->start_end2

Caption: Decision workflow for selecting the optimal PEG linker architecture.

Conclusion

While linear PEG linkers remain a valuable and effective tool in drug development, branched PEG architectures offer distinct and powerful advantages that are crucial for advancing complex therapeutic modalities like ADCs and next-generation protein therapeutics.[1] Their ability to superiorly enhance pharmacokinetic profiles, increase drug payloads, and provide a robust shield against degradation positions them as a key enabling technology.[1][12][15] The decision to use a branched versus a linear PEG linker is not merely a choice of component, but a strategic design decision that can fundamentally alter the therapeutic potential of a drug candidate. A thorough understanding of the underlying structure-function relationships, as detailed in this guide, empowers researchers and drug development professionals to rationally design and select the optimal linker architecture, thereby maximizing the probability of clinical success.

References

  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm. (2024, September 24). AxisPharm. [Link]

  • Vugmeyster, Y., et al. (2012). Pharmacokinetic, Biodistribution, and Biophysical Profiles of TNF Nanobodies Conjugated to Linear or Branched Poly(ethylene glycol). Bioconjugate Chemistry, 23(7), 1465-1475. [Link]

  • Fee, C. J., & Van Alstine, J. M. (2007). Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules. Biotechnology and Bioengineering, 98(5), 961-969. [Link]

  • Biopharma PEG Expands Multi-Arm PEG Product Line for Medical and Biopharma Applications. (2024, August 20). Clinical Research News. [Link]

  • Mehvar, R. (2008). Pharmacokinetic Consequences of Pegylation. Journal of Pharmaceutical Sciences, 97(10), 4195-4217. [Link]

  • PEGs and Antibody-drug Conjugates a Versatile Approach. (2018, June 29). ADC Review / Journal of Antibody-drug Conjugates. [Link]

  • Applications of Y-Shape PEG Derivatives for Drug Delivery. (2019, March 4). JenKem Technology. [Link]

  • How Effective is PEGylation as a Stability Enhancement Method? (2025, September 13). National High School Journal of Science. [Link]

  • Yi, Y., et al. (2016). PEGylation of therapeutic oligonucleotides: From linear to highly branched PEG architectures. Molecules, 21(8), 1045. [Link]

  • Fihurka, O., et al. (2018). Comb-like PEG-containing polymeric composition as low toxic drug nanocarrier. BMC Biotechnology, 18(1), 86. [Link]

  • Design, Synthesis, and Validation of a Branched Flexible Linker for Bioactive Peptides. (n.d.). National Institutes of Health. [Link]

  • PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Roberts, M. J., et al. (2006). Linear and Branched Bicin Linkers for Releasable PEGylation of Macromolecules: Controlled Release in Vivo and in Vitro from Mono- and Multi-PEGylated Proteins. Bioconjugate Chemistry, 17(2), 341-351. [Link]

  • Y-Shaped PEGs. (n.d.). CD Bioparticles. [Link]

  • What are PEG Linkers? (2019, March 22). ADC Review / Journal of Antibody-drug Conjugates. [Link]

  • Multi-arm PEG Derivatives. (n.d.). JenKem Technology. [Link]

  • Molecular Design, Synthesis, and Properties of Surface-Active Comb-Like PEG-Containing Polymers and Derived Supramolecular Structures for Drug Delivery | Request PDF. (n.d.). ResearchGate. [Link]

  • Branched drug-linker conjugates for the coupling to biological targeting molecules - Patent 2913064. (2015, September 2). EPO. [Link]

  • Synthesis of bis- and tris-branched COOH-terminal pegylating reagents: Conjugation to NH2-terminal peptides | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Comb-like PEG-containing polymeric composition as low toxic drug nanocarrier. (2018, December 20). PubMed. [Link]

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024, August 12). PMC. [Link]

  • Physicochemical characterization of PEG-based comb-like amphiphilic copolymer structures for possible imaging and therapeutic applications. (n.d.). DSpace@MIT. [Link]

  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (n.d.). MDPI. [Link]

  • Size comparison between proteins PEGylated with branched and linear Poly(Ethylene glycol) molecules | Request PDF. (2025, August 7). ResearchGate. [Link]

  • Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). (2024, March 7). Frontiers. [Link]

  • PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. (2022, July 21). Taylor & Francis Online. [Link]

  • Development of Antimicrobial Comb-like Hydrogel Based on PEG and HEMA by Gamma Radiation for Biomedical Use. (2025, December 30). MDPI. [Link]

Sources

Understanding the stability of t-butyl ester groups in PEG linkers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Bioconjugation & Synthetic Chemistry

Executive Summary

In the precise architecture of Antibody-Drug Conjugates (ADCs) and PROTACs, the polyethylene glycol (PEG) linker serves as the structural backbone.[1] The tert-butyl (t-butyl) ester is the industry-standard protecting group for carboxylic acids in these linkers, valued for its robust orthogonality to base-labile groups (like Fmoc) and nucleophiles.

However, the t-butyl group is not merely a static shield; it is a "loaded spring" that releases a reactive carbocation upon deprotection. This guide provides a mechanistic deep-dive into the stability profile of t-butyl esters, offering researchers a self-validating framework for synthesis, storage, and controlled cleavage.[2]

Part 1: The Chemical Basis of Stability

The t-butyl ester derives its stability from steric hindrance and electronic effects . Unlike methyl or ethyl esters, the bulky trimethylsilyl-like geometry of the t-butyl group blocks the trajectory of incoming nucleophiles (pathway


), rendering it resistant to hydrolysis under basic conditions.
The Cleavage Mechanism (

)

Understanding the failure mode (cleavage) is the key to mastering stability. t-Butyl esters do not cleave via the standard tetrahedral intermediate mechanism used by base hydrolysis. Instead, they undergo acid-catalyzed alkyl-oxygen cleavage (


).
  • Protonation: The carbonyl oxygen accepts a proton from a strong acid (e.g., TFA).

  • Ionization (Rate Limiting): The bond between the alkyl oxygen and the t-butyl group breaks, releasing a stable tertiary carbocation and the free carboxylic acid.

  • Trapping: The reactive t-butyl cation is immediately quenched by a scavenger or solvent.

tButylMechanism Reactant PEG-COOtBu Protonated Protonated Intermediate [PEG-C(OH)OtBu]+ Reactant->Protonated + H+ (TFA) Transition Transition State (C-O Cleavage) Protonated->Transition Slow (RDS) Products Free Acid PEG-COOH Transition->Products Cation t-Butyl Cation (C(CH3)3)+ Transition->Cation Trapped Scavenged Adduct (Isobutylene/tBu-Scavenger) Cation->Trapped + Scavenger (TIS/H2O)

Figure 1: The


 mechanism. Note that the formation of the t-butyl cation is the rate-determining step (RDS), necessitating the use of scavengers to prevent re-alkylation.
Part 2: Stability Matrix Under Synthesis Conditions[3]

For researchers designing orthogonal protection schemes, the following matrix defines where the t-butyl ester will survive.

Condition TypeReagent ClassStability StatusMechanistic Insight
Acids TFA, HCl, H₂SO₄UNSTABLE Rapid protonation leads to

cleavage. Half-life in 95% TFA is < 5 mins.
Weak Acids Acetic Acid, PhenolSTABLE Insufficient acidity (

too high) to protonate the carbonyl oxygen effectively.
Bases Piperidine, MorpholineSTABLE Critical for SPPS. The steric bulk prevents nucleophilic attack at the carbonyl.[3]
Strong Bases NaOH, LiOH (aq)META-STABLE Stable at RT. Hydrolysis can occur at high temperatures (>60°C) or extended exposure.
Nucleophiles Primary AminesSTABLE Resistant to aminolysis.[3] Allows selective reaction of NHS esters on the same PEG chain.
Reductants H₂ / Pd-CSTABLE Orthogonal to Benzyl (Bn) groups (which cleave) and Cbz groups.

Expert Insight: In PEG synthesis, the t-butyl ester is often used to protect one end of a homobifunctional PEG acid while the other end is activated as an NHS ester. This allows for the creation of heterobifunctional linkers (e.g., tBuO-PEG-NHS) without polymerization.

Part 3: Deprotection Strategies & Scavenging

The removal of the t-butyl group is a high-risk step in PEG linker synthesis. The generated t-butyl cation is a potent electrophile. If not scavenged, it will alkylate:

  • Electron-rich residues on the payload (e.g., Trp, Met, Tyr).

  • The ether oxygens of the PEG chain itself (leading to chain degradation or aggregation).

The "Cocktail" Approach

Standard deprotection utilizes Trifluoroacetic Acid (TFA). However, TFA alone is insufficient due to the reversibility of the reaction (the cation can re-attach).

Standard Protocol: Reagent K Variant

  • TFA (95%): The acid catalyst and solvent.

  • Triisopropylsilane (TIS) (2.5%): The primary scavenger. It donates a hydride to the t-butyl cation, converting it into isobutane (inert gas).

  • Water (2.5%): Hydrolyzes any trifluoroacetate esters formed and acts as a secondary scavenger.

Step-by-Step Deprotection Protocol
  • Preparation: Dissolve the t-butyl protected PEG linker in a minimum volume of DCM (if solubility is an issue) or use neat TFA cocktail if the linker is soluble.

  • Cocktail Addition: Add the TFA:TIS:H2O (95:2.5:2.5) mixture.

    • Ratio: Use at least 10 mL of cocktail per gram of linker to ensure excess acid.

  • Incubation: Stir at Room Temperature for 1–2 hours.

    • Monitoring: Use HPLC or TLC. t-Butyl cleavage usually results in a significant polarity shift (product becomes more polar).

  • Work-up (Critical):

    • Do not rotovap to dryness immediately (concentrates the cations).

    • Precipitation: Pour the reaction mixture into cold diethyl ether (10x volume). The PEG-acid will precipitate; the organic scavengers and t-butyl byproducts remain in the ether.

    • Centrifugation: Spin down the pellet and wash 2x with ether.

Part 4: Troubleshooting Common Pitfalls

Issue 1: Incomplete Cleavage

  • Cause: The PEG chain can wrap around the terminal ester, creating a "solvation cage" that excludes the acid.

  • Solution: Dilute the TFA with DCM (50:50 mixture). While this slows the reaction kinetics, it improves the solvation of the PEG chain, allowing the acid better access to the ester.

Issue 2: "Glue" Formation

  • Cause: Polymerization of PEG chains or alkylation of the ether backbone.

  • Solution: Use Dithiothreitol (DTT) or 1,2-Ethanedithiol (EDT) as stronger scavengers if TIS fails. Warning: These are odorous.

Issue 3: Loss of PEG Dispersity

  • Cause: Strong acid hydrolysis of the PEG ether backbone (rare, but possible with poor quality PEG).

  • Check: Always verify the Polydispersity Index (PDI) via GPC after deprotection.

Part 5: Decision Logic for Linker Selection

When designing a synthesis route, choose the ester protecting group based on the orthogonality required for your payload.

LinkerSelection Start Select Protecting Group for PEG-COOH BaseSensitive Is the Payload/Linker Base Sensitive? (e.g., Fmoc) Start->BaseSensitive AcidSensitive Is the Payload/Linker Acid Sensitive? (e.g., Hydrazone) BaseSensitive->AcidSensitive No UseTBu RECOMMENDED: t-Butyl Ester BaseSensitive->UseTBu Yes (Needs Base Stability) AcidSensitive->UseTBu No (Standard) UseMethyl RECOMMENDED: Methyl/Ethyl Ester AcidSensitive->UseMethyl Yes (Needs Acid Stability) UseAllyl RECOMMENDED: Allyl Ester (Pd0 cleavage) AcidSensitive->UseAllyl Yes (Needs Orthogonal)

Figure 2: Decision tree for selecting carboxyl protecting groups in PEG linker synthesis.

References
  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (The foundational text for stability data).[3][5][6]

  • BenchChem. (2025).[7][3][6][8] An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. (Detailed stability profiles for nucleophiles and bases).

  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques & Scavengers. (Protocols for TFA cocktails and scavenger ratios).

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." Int. J. Pept.[9] Protein Res.[9][10] (Mechanistic study on cation scavenging).

  • Vector Laboratories. (n.d.). Amino PEG t-butyl Esters: Technical Guide. (Specific applications in PEG linker design).

Sources

An In-Depth Technical Guide to Bis-PEG Functionalized Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Therapeutic Intervention

For decades, the dominant strategy in small-molecule drug discovery has been occupancy-driven inhibition, where a therapeutic agent must continuously bind to a protein's active site to block its function. Targeted Protein Degradation (TPD) represents a revolutionary departure from this model, shifting the focus from inhibition to complete elimination.[1][2] TPD offers an "event-driven" approach, where a single molecule can catalytically trigger the destruction of multiple target proteins, opening avenues to address targets previously considered "undruggable".[1][3]

This technology harnesses the cell's own sophisticated waste disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][4] The UPS is a tightly regulated pathway that tags unwanted or misfolded proteins with ubiquitin molecules, marking them for destruction by the 26S proteasome.[2][4] The two primary TPD modalities that leverage this system are Molecular Glues and Proteolysis-Targeting Chimeras (PROTACs).[5][] While molecular glues are small, monovalent molecules that induce or stabilize a new interaction between a target and an E3 ligase, PROTACs are larger, heterobifunctional molecules designed with specific components to force this interaction.[1][5][7] This guide will focus on the critical role of linker technology within PROTACs, with a specific emphasis on the design and application of bis-PEG functionalized linkers.

The Tripartite Architecture of PROTACs: A Symphony of Induced Proximity

PROTACs are ingeniously designed molecules composed of three distinct components: a ligand that selectively binds to the Protein of Interest (POI), a ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[8][9][10] The fundamental mechanism of a PROTAC is to act as a molecular matchmaker, bringing the POI and an E3 ligase into close proximity to form a ternary complex (POI-PROTAC-E3 Ligase).[1][8] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the surface of the POI.[4] Once the POI is poly-ubiquitinated, it is recognized by the 26S proteasome and subsequently degraded into small peptides. The PROTAC molecule, unharmed in this process, is then released to recruit another POI, enabling its catalytic action.[10][11]

Hook Effect cluster_low_conc Optimal PROTAC Concentration cluster_high_conc High PROTAC Concentration (Hook Effect) POI_1 POI Ternary Productive Ternary Complex POI_1->Ternary PROTAC_1 PROTAC PROTAC_1->Ternary E3_1 E3 Ligase E3_1->Ternary Degradation Protein Degradation Ternary->Degradation POI_2 POI Binary_POI Non-Productive Binary Complex POI_2->Binary_POI PROTAC_2a PROTAC PROTAC_2a->Binary_POI PROTAC_2b PROTAC Binary_E3 Non-Productive Binary Complex PROTAC_2b->Binary_E3 E3_2 E3 Ligase E3_2->Binary_E3 No_Degradation Reduced Degradation Binary_POI->No_Degradation Binary_E3->No_Degradation

Binary vs. ternary complex formation in the hook effect.

Experimental Section: Synthesis and Evaluation Protocols

The following protocols provide a representative workflow for the synthesis and biological evaluation of a PROTAC utilizing a PEG-based linker. The principles described are directly applicable to the integration of bis-PEG functionalized linkers.

Representative Synthesis of a BRD4-Targeting PROTAC

This protocol outlines the synthesis of a PROTAC targeting the BRD4 protein using a derivative of the inhibitor JQ1 and the E3 ligase ligand pomalidomide, connected by a PEG linker. [12]The choice of this system is based on its extensive validation in the literature, providing a reliable framework for researchers.

PROTAC Synthesis Workflow Start Start Materials: - POI Ligand (e.g., JQ1 derivative) - E3 Ligand (e.g., Pomalidomide) - Bromo-PEG-alcohol linker Step1 Step 1: Couple POI Ligand to Linker (Nucleophilic Substitution) Start->Step1 Intermediate1 Intermediate: JQ1-PEG-alcohol Step1->Intermediate1 Step2 Step 2: Activate Terminal Alcohol (e.g., Mesylation) Intermediate1->Step2 Intermediate2 Intermediate: JQ1-PEG-OMs Step2->Intermediate2 Step3 Step 3: Couple E3 Ligase Ligand (Nucleophilic Substitution) Intermediate2->Step3 Purification Purification (Flash Chromatography, HPLC) Step3->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis Final Final PROTAC Molecule Analysis->Final

A typical experimental workflow for PROTAC synthesis.<[12]/i>

Step-by-Step Methodology: [12]

  • Coupling of POI Ligand to PEG Linker:

    • To a solution of a JQ1 derivative (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).

    • Stir the mixture at room temperature for 30 minutes to deprotonate the phenolic hydroxyl group.

    • Add a solution of Bromo-PEG-alcohol (1.2 eq) in anhydrous DMF.

    • Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

    • Monitor reaction progress by LC-MS. Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography to yield the JQ1-PEG-alcohol intermediate.

    • Causality: The initial deprotonation of the phenol with a mild base (K₂CO₃) creates a potent nucleophile that efficiently displaces the bromide on the PEG linker via an Sₙ2 reaction. DMF is chosen as it is a polar aprotic solvent that effectively solvates the cation, accelerating the reaction.

  • Activation of Terminal Hydroxyl Group:

    • Dissolve the JQ1-PEG-alcohol intermediate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Add triethylamine (TEA, 2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.5 eq).

    • Stir at 0 °C and allow the reaction to warm to room temperature.

    • Monitor by TLC or LC-MS. Upon completion, perform an aqueous workup. The resulting JQ1-PEG-OMs intermediate is often used in the next step without further purification.

    • Causality: The terminal primary alcohol is a poor leaving group. Converting it to a mesylate (-OMs) transforms it into an excellent leaving group, readily displaced by an amine nucleophile in the subsequent step. TEA acts as a base to neutralize the HCl generated during the reaction.

  • Coupling of E3 Ligase Ligand:

    • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Add a solution of the JQ1-PEG-OMs intermediate (1.1 eq) in DMF.

    • Stir the reaction at 60 °C for 16 hours under a nitrogen atmosphere.

    • Monitor by LC-MS. Upon completion, perform an aqueous workup and purify the final PROTAC by preparative HPLC.

    • Causality: The amine on pomalidomide acts as the nucleophile to displace the mesylate group. DIPEA, a non-nucleophilic base, is used to scavenge any acid generated without competing in the primary reaction. The final purification by HPLC is critical to ensure high purity for biological assays.

Biological Evaluation: Western Blot for Protein Degradation

This protocol details the most common method for quantifying the degradation of a target protein in a cellular context.

Step-by-Step Methodology: [13]

  • Cell Culture and Treatment:

    • Plate a relevant human cell line (e.g., MCF7 for ER, MV-4-11 for BRD4) in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the synthesized PROTAC in DMSO. Treat the cells with varying concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours).

    • Crucially, include a vehicle-only control (DMSO) to establish a baseline protein level.

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the well using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

    • Causality: The inhibitor cocktail is essential to prevent non-specific protein degradation and dephosphorylation by endogenous enzymes after cell lysis, ensuring the observed protein levels accurately reflect the in-cell effect of the PROTAC.

  • Protein Quantification and Western Blot:

    • Quantify the total protein concentration in each lysate using a BCA assay to ensure equal loading.

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to verify equal protein loading across lanes.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved). [13]

Troubleshooting Common Issues
IssuePossible Cause(s)Self-Validating Solution(s)Reference
Poor Degradation Activity - Suboptimal linker length or composition.- Poor cell permeability.- Incorrect E3 ligase for the cell type.- Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8).- Evaluate physicochemical properties (cLogP, TPSA) and assess permeability (e.g., PAMPA assay).- Confirm expression of the recruited E3 ligase in the chosen cell line via Western Blot or qPCR.[13]
"Hook Effect" in Assay At high concentrations, binary complexes (PROTAC-POI or PROTAC-E3) dominate over the productive ternary complex.- Test a broader, lower concentration range to fully define the dose-response curve.- Modify the linker composition to alter flexibility; incorporating more rigid elements can sometimes reduce the hook effect.[14][13]
Low Synthetic Yield - Inefficient coupling reactions.- Steric hindrance at attachment points.- Side reactions (e.g., oxidation of thiol linkers).- Use a more efficient coupling reagent (e.g., HATU, COMU).- Increase reaction time or temperature.- Consider an alternative linker attachment point on the ligand.- Perform reactions under an inert atmosphere (argon or nitrogen) and use degassed solvents.[13]

Conclusion and Future Directions

The linker is an indispensable and highly tunable component in the design of efficacious PROTACs. Bis-PEG functionalized linkers offer a sophisticated tool for medicinal chemists, providing enhanced solubility and precise spatial control to optimize the formation of the critical ternary complex. The systematic, causality-driven approach to linker design—iteratively synthesizing variants and performing robust biological evaluation—is paramount to unlocking the full potential of targeted protein degradation.

The field continues to evolve rapidly, with next-generation designs such as photo-activatable PROTACs, trivalent PROTACs, and tissue-selective degraders emerging. [15]These advanced modalities will undoubtedly rely on innovative linker technologies to achieve greater control, specificity, and therapeutic efficacy, pushing the boundaries of modern medicine.

References

  • Targeted Protein Degradation with PROTACs and Molecular Glues - Blog. (2025, August 18). Google Cloud.
  • Technical Support Center: Impact of PEG Linker Length on PROTAC Efficacy. (n.d.). BenchChem.
  • Molecular Glues for Targeted Protein Degradation: From Serendipity to Rational Discovery. (n.d.).
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021, July 5). Frontiers.
  • E3 Ligase Ligands in PROTAC. (n.d.). Precise PEG.
  • Synthesis of PROTACs Using an m-PEG3-SH Linker: Application Notes and Protocols. (n.d.). BenchChem.
  • Molecular Glues in Targeted Protein Degradation. (n.d.).
  • Targeted Protein Degradation: Molecular Glue. (n.d.). BOC Sciences.
  • E3 Ligands Usage in PROTAC Design. (n.d.). BLDpharm.
  • impact of PEG linker length on PROTAC efficacy. (2025, December). BenchChem.
  • Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis with Bromo-PEG5-alcohol. (2025, December). BenchChem.
  • Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development. (2024, August 21). PubMed.
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC.
  • Linkers in PROTACs. (n.d.). Precise PEG.
  • Targeted Protein Degrader Linkers. (2025, May 21). JenKem Technology USA.
  • The Crucial Role of PEG Linkers in PROTAC and ADC Development: An In-depth Technical Guide. (n.d.). BenchChem.
  • An In-Depth Technical Guide to NH-bis(m-PEG8)
  • What Is a PROTAC Linker and Its Role in Modern Drug Discovery. (2025, August 14). AiFChem.
  • Impact of linker length on the activity of PROTACs. (n.d.). PMC.
  • Impact of linker length on the activity of PROTACs. (2025, August 9).
  • Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker. (2022, August 26). Biopharma PEG.
  • NH-bis-PEG2 | PROTAC Linkers. (n.d.). MedchemExpress.com.
  • Overview of PROTAC Linkers. (n.d.). ChemPep.
  • Protac Linker - Monodisperse PEG. (n.d.). SINOPEG.
  • Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. (n.d.). PMC.
  • Degrader Building Blocks for Targeted Protein Degrad
  • Top 5 Applications of PEGylated Linkers in Bioconjug
  • PROTAC 2.
  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug

Sources

Technical Deep Dive: Optimizing PEG Chain Length in N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and functional implications of Polyethylene Glycol (PEG) chain length variations within N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) derivatives. As a heterobifunctional, branched scaffold, this molecule serves as a critical "hub" in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Lipid Nanoparticles (LNPs).

The specific "PEG3" designation represents a strategic balance between hydrophilicity and conformational entropy . This guide details how modulating this chain length impacts solubility profiles, synthetic yield, and the thermodynamic stability of ternary complexes in drug discovery.

Molecular Architecture & Design Rationale

The molecule N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) is a tertiary amine "hub" characterized by three functional arms. Its utility lies in its orthogonality:

  • The Anchor (Arm 1): A Boc-protected amine (via PEG3) for conjugation to a targeting ligand or antibody.

  • The Payload Arms (Arms 2 & 3): Two t-butyl ester-protected carboxyls (via PEG3) allowing for the attachment of two identical payloads (e.g., cytotoxic drugs or E3 ligase binders) or lipid tails.

Structural Breakdown
  • Central Node: Tertiary Nitrogen (N).

  • Spacer: Ethylene Glycol units (PEG

    
    ).[1] In this specific derivative, 
    
    
    
    .[2]
  • Termini:

    • 
       Boc-protected amine (Acid labile, requires strong acid like TFA).
      
    • 
       t-Butyl esters (Acid labile, but tunable hydrolysis rates compared to Boc).
      
Diagram: Structural Logic & Functionality

The following diagram illustrates the molecule's connectivity and the functional impact of extending the PEG spacer.

MolecularArchitecture cluster_Arm1 Anchor Arm (Targeting) cluster_Arms23 Payload Arms (x2) CentralN Central Nitrogen (Branching Point) PEG_Anchor PEG Spacer (Length Determines Reach) CentralN->PEG_Anchor Linker Flexibility PEG_Payload PEG Spacer (Length Determines Solubility) CentralN->PEG_Payload steric shielding Boc Boc-Amine (Protecting Group) PEG_Anchor->Boc ShortPEG Short Chain (n=1-2) High Rigidity Low Solubility PEG_Anchor->ShortPEG If n reduced LongPEG Long Chain (n>6) High Entropy High Solubility PEG_Anchor->LongPEG If n increased Ester t-Butyl Ester (Warhead Attachment) PEG_Payload->Ester

Caption: Functional decomposition of the branched linker. The central nitrogen acts as the pivot point, while PEG chain lengths modulate the hydrodynamic radius and steric accessibility of the termini.

Physicochemical Implications of PEG Chain Length[3][4][5][6][7][8][9]

The choice of "PEG3" (approx. 13 atoms linear distance per arm) is not arbitrary. It occupies a specific physicochemical niche.

Solubility vs. Hydrodynamic Radius
  • Short Chains (PEG1-2): Often result in "greasy" intermediates. The hydrophobic Boc and t-butyl groups dominate, leading to poor water solubility and potential aggregation during synthesis.

  • Medium Chains (PEG3-5): The "Goldilocks" zone. The oxygen atoms in the PEG backbone accept hydrogen bonds from water, creating a hydration shell that solubilizes the hydrophobic protecting groups without creating excessive bulk.

  • Long Chains (PEG6+): Significantly increase water solubility (LogP decreases). However, they introduce a large entropic penalty upon binding. In PROTACs, a linker that is too long prevents the formation of a rigid, cooperative ternary complex.

Steric Hindrance & Reactivity

In a branched system, the central nitrogen creates a congested environment.

  • Impact: If the PEG chains are too short (e.g., methylene or ethylene spacers), the t-butyl esters may fold back and shield the Boc-amine, hindering deprotection or conjugation.

  • PEG3 Advantage: Provides sufficient linear distance (~15 Å) to decouple the reactivity of the three arms, ensuring that chemistry performed on the ester arms does not sterically interfere with the amine arm.

Table 1: Comparative Impact of PEG Length Variations
FeaturePEG1-2 (Short)PEG3 (Target) PEG6+ (Long)
Aqueous Solubility Low (Aggregates)Optimal High
Synthetic Yield Moderate (Steric clash)High High
Ternary Complex Stability High (if geometry fits)Balanced Low (Entropic penalty)
Purification (Flash) Elutes with solvent frontDistinct retention Streaks/Broad peaks
Cell Permeability HighModerate Low (High MW)

Synthetic Considerations & Protocols

Synthesizing the N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) derivative requires precise control to prevent over-alkylation or polymerization.

Synthesis Workflow (Michael Addition vs. Alkylation)

The most robust route involves the alkylation of a primary amine (Boc-PEG3-NH2) with an electrophilic PEG-ester.

Protocol Overview:

  • Starting Material: Boc-PEG3-Amine.

  • Reagent: t-Butyl-PEG3-Bromide (or Tosylate).

  • Base: DIPEA or K2CO3 (anhydrous).

  • Solvent: DMF or Acetonitrile (ACN).

Critical Causality: Using a bromide leaving group with PEG3 requires heat (50-60°C), which risks Boc thermal deprotection. Therefore, catalytic KI (Potassium Iodide) is added to generate the more reactive iodide in situ, allowing the reaction to proceed at lower temperatures (35-40°C).

Diagram: Synthesis & Deprotection Logic

SynthesisWorkflow Start Start: Boc-PEG3-NH2 Reagent + 2.2 eq Br-PEG3-COOtBu + K2CO3 / KI (cat) Start->Reagent Step1 Double Alkylation (Formation of Tertiary Amine) Reagent->Step1 DMF, 40°C, 18h Product Product: N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) Step1->Product Branch1 Path A: Selective Ester Hydrolysis (TFA/DCM 1:4 for 30 min) Product->Branch1 Yields Acid Arms Branch2 Path B: Global Deprotection (4M HCl in Dioxane) Product->Branch2 Yields Free Amines + Acids

Caption: Synthetic pathway for generating the branched derivative. Path A allows for orthogonal functionalization of the ester arms while keeping the amine protected.

Biological Impact: The PROTAC Context

In PROTAC design, this molecule acts as a branched linker enabling the "2+1" strategy (two warheads, one E3 ligand).

The "Hook Effect" and Linker Length

The "Hook Effect" occurs when high concentrations of PROTAC form binary complexes (PROTAC-POI or PROTAC-E3) rather than the productive ternary complex.[3][4]

  • Mechanism: A PEG3 linker provides enough flexibility to allow the two warheads to find their targets without being so long that the molecule folds onto itself.

  • Reference Grounding: Studies indicate that linker length optimization is empirical, but PEG lengths between 6-12 atoms (PEG2-PEG4) often yield the highest cooperativity (

    
    ) in ternary complex formation [1, 5].
    
Biodistribution

The "bis-(peg3-t-butyl ester)" motif, once deprotected to acids, significantly alters the charge profile.

  • PEG3: Provides a molecular weight increase of ~400-600 Da. This is below the renal filtration cutoff, ensuring the linker itself does not cause accumulation toxicity.

  • Lipid Nanoparticles: If used as a headgroup for ionizable lipids, the PEG3 length determines the "stealth" layer thickness. A PEG3 layer is thin enough to allow endosomal escape (unlike PEG2000), but thick enough to prevent aggregation in the vial [6].

Experimental Validation Protocols

To validate the quality and properties of the synthesized N-(Boc-peg3)-n-bis-(peg3-t-butyl ester), follow these self-validating protocols.

Protocol A: Selective Deprotection Kinetics (NMR Validation)

Goal: Confirm that t-butyl esters can be removed without affecting the Boc group (or vice versa, though difficult) or to determine global deprotection time.

  • Dissolve: 10 mg of Product in 0.6 mL CDCl3 (for baseline NMR).

  • Reaction: Add 0.1 mL TFA-d (deuterated Trifluoroacetic acid).

  • Monitor: Acquire 1H-NMR spectra every 5 minutes at 25°C.

  • Marker Tracking:

    • Track the disappearance of the t-Butyl singlet (~1.45 ppm, 18H).

    • Track the shift of the PEG methylene protons alpha to the ester.

    • Self-Validation: If the Boc signal (~1.43 ppm, 9H) disappears at the same rate as the ester t-butyl, the protecting groups are not orthogonal under these conditions. (Note: t-Butyl esters and Boc are both acid-labile; orthogonal removal usually requires base-labile esters like methyl/ethyl if Boc is to be kept, or Z-protection for the amine). Correction: For this specific molecule, both groups are acid-labile.[5] This molecule is designed for global deprotection to yield a core with 1 amine and 2 acids, or for sequential deprotection using highly specific conditions (e.g., dilute TFA for Boc vs concentrated for Ester is unreliable). Standard use implies global deprotection.

Protocol B: LogD Determination (Shake-Flask Method)

Goal: Assess hydrophilicity changes with PEG length.[5]

  • Prepare Phases: Octanol-saturated water and water-saturated octanol.

  • Solubilize: Dissolve 1 mg of derivative in 1 mL octanol phase.

  • Equilibrate: Add 1 mL water phase. Vortex 1 hr. Centrifuge.

  • Quantify: Use HPLC-UV (210 nm) to measure concentration in both phases.

  • Calculation:

    
    .
    
  • Expectation: PEG3 derivatives should show a LogD shift of approx -0.5 to -1.0 compared to PEG0 analogs.

References

  • BenchChem. (2025).[2][6][4] Unraveling the Impact of PEG Linker Length on PROTAC Stability and Efficacy. Link

  • BroadPharm. (n.d.). N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester) Product Page. Link

  • BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.

  • ACS Macro Letters. (2014). Synthesis of Acid-Labile PEG and PEG-Doxorubicin-Conjugate Nanoparticles. Link

  • ChemPep. (n.d.). Overview of PROTAC Linkers: Influence on Ternary Complex. Link

  • UCSB Materials Research Lab. (2023). Synthesizing a positively charged branched PEG-Lipid for use in drug delivery. Link

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of PROTACs Using the Orthogonally Protected Linker N-(Boc-peg3)-N-bis(peg3-t-butyl ester)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel, event-driven mechanism of action.[1] These heterobifunctional molecules are designed to co-opt the cell's own machinery for protein disposal—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[2][3][4] A PROTAC molecule is comprised of three distinct chemical moieties: a "warhead" that binds to the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3][5][6]

By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex.[7][8][9] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI, marking it for degradation by the 26S proteasome.[10][11] Because the PROTAC is released after inducing ubiquitination, it can act catalytically, with a single molecule mediating the degradation of multiple target protein copies.[9][10] This offers significant advantages, including the potential to target proteins previously deemed "undruggable" and overcome resistance mechanisms associated with conventional inhibitors.[10][12]

The Pivotal Role of the Linker in PROTAC Design

While the warhead and E3 ligase ligand provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy and drug-like properties.[] The linker's length, composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitination.[4] Furthermore, the linker significantly impacts crucial physicochemical properties such as solubility, cell permeability, and metabolic stability.[2][3][][14]

Polyethylene glycol (PEG) chains are among the most common motifs used in linker design, prized for their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide synthetic tractability.[3][4][] The optimization of a PROTAC often requires the empirical synthesis of numerous linker variants to identify the ideal combination of properties.[][15]

The Advantage of the N-(Boc-peg3)-N-bis(peg3-t-butyl ester) Linker

This guide focuses on a specialized, branched PEG-based linker, N-(Boc-peg3)-N-bis(peg3-t-butyl ester) . This linker architecture offers distinct advantages for constructing complex or multivalent PROTACs due to its use of orthogonal protecting groups.

  • Orthogonal Protection: The linker features two different types of acid-labile protecting groups: a tert-butyloxycarbonyl (Boc) group on one arm and two tert-butyl (t-butyl) esters on the other two arms. The Boc group can be selectively removed under moderately acidic conditions (e.g., trifluoroacetic acid) that leave the t-butyl esters intact.[16][17] The t-butyl esters can then be removed under different, typically stronger, acidic conditions.[18] This orthogonality is the cornerstone of a controlled, stepwise synthetic strategy, allowing for the sequential and unambiguous attachment of the E3 ligase ligand and the POI warhead.[19][20]

  • Branched Architecture: The trivalent nitrogen core allows for the creation of a Y-shaped PROTAC. This can be used to attach one E3 ligase ligand and two POI-binding warheads, potentially increasing avidity for the target protein or enabling the targeting of protein dimers.

  • PEG Composition: The integrated PEG3 units enhance the hydrophilicity of the resulting PROTAC, which can improve solubility and cell permeability, common challenges in PROTAC development.[4]

General Synthetic Strategy Overview

The synthesis of a PROTAC using the N-(Boc-peg3)-N-bis(peg3-t-butyl ester) linker follows a logical, sequential pathway based on its orthogonal protecting groups. The general workflow involves:

  • Selective deprotection of the Boc-protected amine.

  • Amide coupling of an E3 ligase ligand (containing a carboxylic acid) to the newly freed amine.

  • Selective deprotection of the two t-butyl ester groups to reveal terminal carboxylic acids.

  • Amide coupling of a POI ligand (containing an amine) to the newly freed carboxylic acids.

  • Purification and characterization of the final PROTAC.

This entire workflow is designed to build the PROTAC molecule in a controlled, directional manner, minimizing the formation of undesired side products.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: First Coupling cluster_2 Step 3: t-Butyl Ester Deprotection cluster_3 Step 4: Second Coupling cluster_4 Step 5: Analysis A Start: Orthogonally Protected Linker B Linker with Free Amine and Protected Esters A->B  TFA / DCM   D Intermediate: E3 Ligand Conjugated B->D C E3 Ligase Ligand (with -COOH) C->D HATU / DIPEA E Intermediate with Free Carboxylic Acids D->E Stronger Acid (e.g., 4M HCl in Dioxane) G Final PROTAC E->G F POI Warhead (with -NH2) F->G HATU / DIPEA H Purification (HPLC) & Characterization (LC-MS, NMR) G->H G cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation Ub Ub Ub->E3 E1/E2 PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitin Transfer PolyUb->Proteasome Recognition

Sources

Step-by-step Boc deprotection of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Global Acidolytic Deprotection of Branched PEG Linkers Subject: Protocol for the simultaneous removal of Boc and t-butyl ester groups from N-(Boc-PEG3)-N-bis-(PEG3-t-butyl ester).

Executive Summary

This guide details the methodology for the global deprotection of N-(Boc-PEG3)-N-bis-(PEG3-t-butyl ester) . This branched polyethylene glycol (PEG) linker is a critical intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and multivalent bioconjugates.[1]

The molecule contains two distinct acid-labile protecting groups:[2]

  • Boc (tert-butyloxycarbonyl): Protecting a primary amine.[2][3][4]

  • t-Butyl Ester: Protecting two carboxylic acid termini.[1]

Crucial Chemical Insight: Due to the similar acid lability of Boc carbamates and t-butyl esters, selective deprotection of one over the other using standard Brønsted acids (e.g., TFA, HCl) is chemically unfeasible. Therefore, this protocol focuses on Global Deprotection , yielding the zwitterionic species N-(Amino-PEG3)-N-bis-(PEG3-Acid) .

Chemical Strategy & Mechanism

The deprotection proceeds via an acid-catalyzed


 fragmentation mechanism. Upon protonation by Trifluoroacetic Acid (TFA), both the Boc carbamate and the t-butyl esters fragment to release the stable tert-butyl cation (

).
  • The Challenge: The generated

    
     cations are electrophilic and can re-alkylate nucleophilic sites on the PEG chain or the newly liberated amine (scrambling).
    
  • The Solution: We utilize a "scavenger" system.[2] While simple PEG chains are less prone to alkylation than peptides containing Tryptophan or Methionine, the addition of Triisopropylsilane (TIPS) or water acts as a cation trap, ensuring high purity.

Reaction Scheme (DOT Visualization)

ReactionScheme Start Protected Linker (Boc + 2 t-Bu Esters) Inter Intermediate: Protonation & t-Butyl Cation Release Start->Inter Acidolysis TFA Reagent: TFA / DCM / TIPS TFA->Inter End Final Product: Amino-PEG-Bis(Acid) (TFA Salt) Inter->End Fragmentation Byprod Byproducts: CO2 + Isobutylene Inter->Byprod

Figure 1: Mechanistic pathway of global acidolytic deprotection.

Materials & Equipment

ComponentGrade/SpecificationRole
Precursor N-(Boc-PEG3)-N-bis-(PEG3-t-butyl ester)Starting Material
TFA HPLC Grade (>99.0%)Acid catalyst
DCM Dichloromethane, AnhydrousSolvent
TIPS Triisopropylsilane (Optional but recommended)Cation Scavenger
Diethyl Ether Cold (0°C), Peroxide-freePrecipitating agent
Nitrogen Gas streamInert atmosphere/Drying

Step-by-Step Protocol

Phase A: Reaction Setup
  • Preparation: Weigh the protected linker into a round-bottom flask or a chemically resistant glass vial.

  • Dissolution: Dissolve the linker in Dichloromethane (DCM) .

    • Ratio: Use approximately 5–10 mL DCM per 1 gram of linker.

    • Note: Ensure complete dissolution before adding acid.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5% v/v of final volume) or water (2.5% v/v).

    • Why: This traps the t-butyl cations, preventing polymer formation (isobutylene oligomers).

  • Acidification: Cool the solution to 0°C (ice bath). Slowly add Trifluoroacetic Acid (TFA) equal to the volume of DCM used (1:1 ratio DCM:TFA).

    • Example: If dissolved in 5 mL DCM, add 5 mL TFA.

    • Standard: A 50% TFA solution is robust for removing both Boc and Ester groups simultaneously.

Phase B: Reaction & Monitoring
  • Reaction: Remove the ice bath and stir at Room Temperature for 2 to 4 hours .

    • Caution: Do not seal the vessel tightly; CO₂ and Isobutylene gas are generated.[5] Use a needle vent or loose cap.

  • Monitoring: Check progress via LC-MS (preferred) or TLC.

    • Target Mass: Look for the mass of the fully deprotected parent amine [M+H]+.

    • Intermediate Check: If you see masses corresponding to [M - 56] (loss of tBu) or [M - 100] (loss of Boc), the reaction is incomplete. Extend time by 1 hour.

Phase C: Workup & Isolation
  • Evaporation: Remove the solvent and excess TFA under a stream of Nitrogen or Rotary Evaporator (Max 35°C).

    • Critical Step: Do not overheat. PEG backbones can oxidize.

  • Toluene Chase: Add 5 mL of Toluene and re-evaporate. Repeat 2x.

    • Why: Toluene forms an azeotrope with TFA, helping to remove trace acid which can degrade the PEG over time.

  • Precipitation (Purification):

    • Dissolve the resulting thick oil in a minimum amount of DCM (e.g., 0.5 mL).

    • Add dropwise into cold Diethyl Ether (20x volume) with vigorous stirring.

    • The product should precipitate as a white solid or a thick viscous oil.

  • Collection: Centrifuge (4000 rpm, 5 min) and decant the ether supernatant. Dry the pellet under high vacuum.

Process Logic & Decision Tree

Workflow Step1 Dissolve Linker in DCM Step2 Add TFA (1:1 v/v) Step1->Step2 Check LC-MS Check (2 Hours) Step2->Check Incomplete Intermediate Mass Observed? (Mono-deprotected) Check->Incomplete Incomplete Complete Target Mass [M+H]+ Only Check->Complete Complete Action_Wait Stir +1 Hour Incomplete->Action_Wait Action_Evan Evaporate TFA (Toluene Azeotrope) Complete->Action_Evan Action_Wait->Check Precip Ether Precipitation Action_Evan->Precip Final Yield: Amino-PEG-Acid (TFA Salt) Precip->Final

Figure 2: Operational decision tree for reaction monitoring and workup.

Quality Control & Validation

To ensure the protocol was successful, verify the following parameters:

  • 1H NMR (D₂O or DMSO-d6):

    • Disappearance: The singlet at ~1.4 ppm (9H, Boc) and the singlet at ~1.45 ppm (18H, t-Butyl esters) must be completely absent.

    • Shift: The methylene protons adjacent to the amine (

      
      ) will shift upfield compared to the Boc-protected state.
      
  • LC-MS:

    • Confirm the molecular ion peak correspond to the free acid/amine.

    • Note: The product is a TFA salt.[5][6] The mass observed will be the cationic parent mass.

Troubleshooting

  • Issue: Product is a sticky gum/oil and won't precipitate.

    • Cause: Branched PEGs are highly hygroscopic and often do not crystallize.

    • Fix: Triturate with cold ether/hexane (1:1) and decant. If it remains an oil, dry strictly under high vacuum for 24 hours. It is acceptable to use the oil directly for the next conjugation step.

  • Issue: Incomplete deprotection after 4 hours.

    • Cause: Trace water in the TFA or insufficient acid concentration.

    • Fix: Add fresh neat TFA (0.5 mL) and stir for one additional hour.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The definitive guide on acid-labile protecting groups).

  • BroadPharm. Product Protocol: N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).[1][7] (Standard protocols for branched PEG handling).

  • CD Bioparticles. NH-Bis(PEG3-t-butyl ester) Technical Data.[1] (Verification of structural properties and solubility).

  • Common Organic Chemistry. Boc Deprotection Mechanism (TFA).[5] (Detailed mechanistic insight into cation scavenging).

Sources

Solid-phase synthesis methods involving N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the integration of N-(Boc-peg3)-N-bis(peg3-t-butyl ester) and its derivatives into Solid-Phase Peptide Synthesis (SPPS) workflows.

Technical Guide: Solid-Phase Integration of Branched PEG Linkers

Focus Molecule: N-(Boc-peg3)-N-bis(peg3-t-butyl ester) Application: Construction of Multivalent Conjugates, PROTACs, and Dendrimeric Scaffolds.[1]

Part 1: Core Directive & Chemical Strategy

Molecule Overview & Strategic Utility

The molecule N-(Boc-peg3)-N-bis(peg3-t-butyl ester) represents a class of heterobifunctional branched linkers (often Y-shaped).[1] Its architecture consists of a central nitrogen core with three PEGylated arms:[1]

  • Arm 1 (Stem): Terminated with a Boc-protected amine (N-tert-butoxycarbonyl).[1]

  • Arms 2 & 3 (Branches): Terminated with t-butyl esters (protected carboxylic acids).[1]

Key Application: This linker is used to introduce a branching point into a linear sequence, converting a monovalent scaffold into a bivalent one (e.g., attaching two ligands to a single targeting moiety).[1]

The Orthogonality Challenge in SPPS

A critical chemical constraint must be addressed before synthesis: Boc and t-Butyl (tBu) groups are NOT orthogonal. Both are acid-labile.[1][2]

  • Boc Removal: Requires ~20–50% Trifluoroacetic Acid (TFA).[1]

  • t-Butyl Ester Cleavage: Requires ~50–95% TFA.[1]

Implication for Protocols: You cannot selectively remove the Boc group on-resin to extend the chain without also partially or fully hydrolyzing the t-butyl esters.[1] Therefore, this specific reagent is best utilized in Fmoc-SPPS strategies as a Terminal Capping Unit or requires a Pre-activation Step in solution.[1]

  • Strategy A (Terminal Capping): The linker is coupled to the N-terminus of a resin-bound peptide.[1] Global cleavage (95% TFA) simultaneously releases the peptide and deprotects the linker, yielding a construct with a free amine and two free carboxylic acids.[1]

  • Strategy B (Inverse Coupling): If chain extension is required after the linker, one must use an Fmoc-protected analog (e.g., Fmoc-NH-PEG3-N(PEG3-tBu)2) to allow selective amine deprotection while keeping esters intact.[1]

Part 2: Detailed Experimental Protocols

The following protocols focus on Strategy A , utilizing the specific Boc/tBu reagent for terminal branching.

Protocol 1: Pre-Conjugation Activation (Solution Phase)

Purpose: Since the reagent lacks a free reactive group (it has protected amine and protected esters), the Boc group must be removed or the amine must be available to couple to the resin-bound acid.[1]

Note: If you purchased the Free Amine variant (e.g., NH-bis(PEG3-t-butyl ester)), skip to Protocol 2.[1] If you have the Boc-protected variant, you cannot selectively deprotect the amine with acid without losing the esters.[1]

  • Corrective Action: Use the Free Amine variant for SPPS coupling.[1] If you only have the Boc variant, it is generally unsuitable for SPPS coupling unless you intend to hydrolyze the esters first (which defeats the purpose of the tBu protection).[1]

  • Assumption for Protocol 2: We assume the use of the Reactive Amine Precursor (NH-bis(PEG3-t-butyl ester)) which is the standard building block for this chemistry.[1]

Protocol 2: On-Resin Coupling of Branched Linker

Context: Coupling the branched unit to the N-terminus of a resin-bound peptide/scaffold.[1]

Materials:

  • Resin: Peptide-Resin (e.g., on Rink Amide or Wang Resin) with a free N-terminal Carboxylic Acid (or coupled to a spacer like Succinic Anhydride if the peptide ends in an amine).[1]

  • Linker: NH-bis(PEG3-t-butyl ester) (Free amine form).[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Dimethylformamide), anhydrous.[1][3]

Step-by-Step Procedure:

  • Resin Preparation:

    • Ensure the resin-bound peptide has a free Carboxylic Acid .[1]

    • If the peptide ends in an amine (Fmoc removed): React with Succinic Anhydride (5 eq) and DIEA (10 eq) in DMF for 1 hour to convert the N-terminus to a free Carboxylic Acid. Wash resin 3x with DMF.[1]

  • Activation:

    • In a vial, dissolve NH-bis(PEG3-t-butyl ester) (2.0 equivalents relative to resin loading).

    • Add HATU (1.95 equivalents).[1]

    • Add DIEA (4.0 equivalents).[1]

    • Dissolve in minimal DMF and let activate for 30 seconds . (Do not over-activate to prevent racemization or side reactions).[1]

  • Coupling:

    • Add the activated linker solution to the resin.[1]

    • Agitate (shake/vortex) at Room Temperature for 2–4 hours .

    • Monitoring: Perform a Kaiser Test (Ninhydrin).[1] Note: The Kaiser test monitors free amines.[1] Since we are coupling to a carboxylic acid, the test is less useful here. Instead, use a Chloranil test if coupling to a secondary amine, or monitor by LC-MS after micro-cleavage.[1]

  • Washing:

    • Drain the reaction mixture.[1]

    • Wash resin: DMF (3x), DCM (3x), DMF (3x).[1]

  • Global Cleavage & Deprotection:

    • Prepare Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O .

    • Add cocktail to resin and shake for 2–3 hours .

    • Mechanism:[1][2][][5] This step cleaves the peptide from the resin AND removes the t-butyl ester protecting groups on the linker branches.[1]

    • Precipitate the filtrate in cold Diethyl Ether.[1][3] Centrifuge and dry.

Result: A peptide conjugate with a Y-shaped tail ending in two free carboxylic acids , ready for further conjugation (e.g., to drugs or metal chelators).[1]

Part 3: Visualization & Logic

Experimental Workflow Diagram

SPPS_Branched_Linker Start Resin-Peptide-NH2 (Fmoc Removed) Acidify Succinic Anhydride + DIEA Start->Acidify Step 1: Carboxylation Inter1 Resin-Peptide-COOH Acidify->Inter1 Couple Coupling: HATU / DIEA / DMF Inter1->Couple Step 2: Activation Linker Reagent: NH-bis(PEG3-tBu) Linker->Couple Inter2 Resin-Peptide-Linker-(COOtBu)2 Couple->Inter2 Formation of Branched Unit Cleave Global Cleavage: 95% TFA / TIS / H2O Inter2->Cleave Step 3: Deprotection Final Final Product: Peptide-Linker-(COOH)2 (Free Acids for Conjugation) Cleave->Final Hydrolysis of Esters

Caption: Workflow for integrating a bis-PEG-tButyl amine linker onto a peptide resin, converting the N-terminus into a bivalent carboxylic acid scaffold.

Quantitative Reagent Table
ComponentEquivalents (eq)RoleCritical Notes
Resin-Peptide 1.0SubstrateEnsure loading is known (mmol/g).
Succinic Anhydride 5.0SpacerConverts N-term Amine to Acid.[1] Essential if coupling an amine-linker.[1]
NH-bis(PEG3-tBu) 2.0LinkerUse the Free Amine form.[1] The Boc form requires prior deprotection.[1][2][3]
HATU 1.95ActivatorUse slightly less than the linker to prevent capping with HATU.[1]
DIEA 4.0BaseMaintains basic pH for coupling.[1]
TFA (Cleavage) Excess (95%)DeprotectionRemoves t-butyl esters to yield reactive COOH groups.[1]

Part 4: Troubleshooting & Optimization

  • Steric Hindrance: The branched nature of the linker can impede coupling.[1]

    • Solution: Use a "Double Coupling" protocol (repeat Step 3 with fresh reagents).[1] Increase temperature to 35°C if using standard amino acids (caution with Cys/His).

  • Solubility: PEG linkers are highly soluble in water but can be viscous in DMF.[1]

    • Solution: Ensure the linker is fully dissolved in DMF before adding HATU.[1] If the solution is cloudy, add a small amount of DCM.[1]

  • Incomplete t-Butyl Removal: t-Butyl esters on PEG chains can sometimes be stubborn due to local solvation effects.[1]

    • Solution: Extend cleavage time to 4 hours. Ensure the cleavage cocktail contains water (2.5%) as a nucleophile to aid ester hydrolysis.[1]

References

  • BenchChem. N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) Contextualization. Retrieved from [1]

  • BroadPharm. N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) Product Guide. Retrieved from [1]

  • MedKoo Biosciences. NH-bis(PEG3-t-butyl ester) Technical Data. Retrieved from [1]

  • Amerigo Scientific. N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester Application Note. Retrieved from [1]

  • BOC Sciences. Branched PEGs Synthesis and Applications.[1][] Retrieved from [1]

Sources

Application Note: Strategic Amide Coupling & Orthogonal Deprotection of N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester)

[1]

Introduction: The "Y-Shape" Advantage

The N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester) is a trifunctional, branched scaffold (often called a "Y-linker").[1] Its architecture features a central tertiary nitrogen branching into:

  • One Amine Arm: Protected as tert-butyloxycarbonyl (Boc).[1]

  • Two Carboxylate Arms: Protected as tert-butyl esters (t-Bu).[1]

Primary Application: This linker is critical in the synthesis of multivalent PROTACs (Proteolysis Targeting Chimeras) or high-payload Antibody-Drug Conjugates (ADCs).[1] It allows the conjugation of two identical warheads (via the ester arms) to a single anchor point (via the amine arm), effectively doubling the local concentration of the ligand and enhancing binding avidity.

Critical Analysis: The Orthogonality Challenge

The defining challenge with this molecule is that Boc and t-Butyl esters are NOT orthogonal under standard acidic conditions.[1] Both are cleaved by Trifluoroacetic Acid (TFA) or HCl.[2]

  • The Trap: Treating the linker with 50% TFA removes all protecting groups, yielding a zwitterionic species (Amino-bis(acid)) that is difficult to purify and prone to uncontrolled polymerization if activation reagents (e.g., HATU) are added subsequently.[1]

  • The Solution: To build complex conjugates sequentially, you must employ kinetic selectivity or specialized deprotection cocktails to remove the Boc group without hydrolyzing the t-Butyl esters.[1]

Protocol A: Selective N-Terminal Deprotection (The "MsOH" Method)

Objective: Expose the amine for coupling while keeping the carboxylic acid arms protected as t-butyl esters.[1]

Standard TFA methods are too aggressive. We utilize Methanesulfonic Acid (MsOH) in a solvent that suppresses ester hydrolysis.[1]

Materials
  • Reagent: Methanesulfonic acid (MsOH)[1]

  • Solvent: 4:1 mixture of tert-Butyl Acetate (tBuOAc) and Dichloromethane (DCM).[1]

    • Mechanism:[1][3][4] The presence of excess tert-butyl acetate pushes the equilibrium against the loss of the tert-butyl cation from the ester, while the carbamate (Boc) is thermodynamically less stable and cleaves.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve 100 mg of N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester) in 4 mL of DCM .

  • Buffer Addition: Add 16 mL of tBuOAc . (Final ratio 4:1 tBuOAc:DCM).[1]

  • Acidolysis: Add MsOH (2.0 equivalents) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for mass shift: -100 Da for Boc removal).

  • Quench: Neutralize carefully with saturated NaHCO₃ solution or DIEA at 0°C.

  • Extraction: Extract with DCM. The product (Amino-bis(t-butyl ester)) will be in the organic layer.[1]

  • Validation:

    • Success: Mass spectrum shows [M+H]+ corresponding to the amine.[1]

    • Failure (Over-reaction): Mass spectrum shows loss of t-butyl groups (-56 Da fragments).[1]

Protocol B: Optimizing Amide Coupling (Steric Management)

Once the amine is exposed (or if coupling the acid arms after global deprotection), the PEG chains introduce steric shielding. The "floppiness" of PEG can occlude the reactive center.

Reagent Selection Matrix
Coupling ScenarioRecommended ReagentBaseSolventRationale
Linker-NH₂ + Acid HATU or COMU DIEADMF (Dry)HATU provides rapid activation to overcome the entropic penalty of the PEG chains folding.[1]
Linker-COOH + Amine PyBOP NMMDMF/NMPPyBOP is robust for sterically hindered acids.[1] Avoid EDC for branched PEGs due to urea byproduct complications.
Sensitive Payload EDC / Sulfo-NHS PBS (pH 6)Water/DMSOIf the payload is a protein/antibody, use aqueous coupling.[1]
Optimized Coupling Protocol (Linker-NH₂ + Ligand-NHS)

Context: Coupling a ligand to the selectively deprotected amine.[1]

  • Stoichiometry: Use 1.2 equivalents of the Ligand-NHS ester relative to the Linker-Amine.[1]

  • Solvent: Anhydrous DMF (Dimethylformamide). Note: DCM is often poor for larger PEG constructs due to aggregation.[1]

  • Base: Add 2.5 eq DIEA (Diisopropylethylamine).

  • Temperature: Start at 0°C , then warm to RT.

    • Why? branched PEGs can form hydrogen-bond networks that "lock" the amine.[1] Cycling temperature (0°C to RT) helps break these transient structures.[1]

  • Purification:

    • Crucial Step: PEG derivatives have poor UV absorbance.[1] Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for flash chromatography.[1]

    • Stationary Phase: C18 Reverse Phase is preferred over Silica to prevent irreversible adsorption of the PEG oxygen lone pairs to silanols.

Visualization: Decision Logic & Workflow[1]

Workflow Diagram: Sequential Assembly Strategy

This diagram illustrates the critical decision path between "Global" and "Selective" deprotection, highlighting the risk of polymerization in the wrong path.

GStartStart: N-(Boc-PEG3)-N-bis(PEG3-tBu)DecisionDecision: Coupling StrategyStart->DecisionPathAPath A: Selective Deprotection(MsOH / tBuOAc)Decision->PathARecommendedPathBPath B: Global Deprotection(50% TFA)Decision->PathBNot RecommendedInterAIntermediate: H2N-Linker-(COOtBu)2(Amine Free, Acids Blocked)PathA->InterAInterBIntermediate: H2N-Linker-(COOH)2(Zwitterion / Fully Reactive)PathB->InterBStepA2Coupling 1: React Amine w/ Ligand A(Acids remain safe)InterA->StepA2Ligand-NHS / DIEAStepB2Risk: Uncontrolled Polymerization(Amine reacts with own Acids)InterB->StepB2Addition of Coupling AgentsStepA3Global Deprotection (TFA)Exposes Acid ArmsStepA2->StepA3StepA4Coupling 2: React Acids w/ Ligand B(Final Conjugate)StepA3->StepA4

Caption: Figure 1. The selective deprotection pathway (Left) prevents self-polymerization and allows controlled heterobifunctional assembly, unlike the global deprotection route (Right).[1]

Troubleshooting & Quality Control

Common Failure Modes
  • "Mushy" NMR: PEG protons (3.6 ppm) dominate the spectrum, obscuring ligand signals.

    • Fix: Use LC-MS as the primary characterization tool.[1] In NMR, use relaxation delays (d1=5s) to ensure integration accuracy of end-groups vs PEG backbone.[1]

  • Low Yield in Amide Coupling:

    • Cause: The "umbrella effect" of the two t-butyl ester arms shielding the central amine.

    • Fix: Switch to HOAt/HATU (7-aza derivatives) which are smaller and more reactive than HOBt/HBTU.[1] Increase reaction time to 12-24 hours.

Storage
  • Store the linker at -20°C under argon.

  • Hygroscopicity Warning: PEGs absorb atmospheric water rapidly.[1] Always equilibrate the bottle to room temperature before opening to prevent condensation, which hydrolyzes NHS esters or deactivates coupling agents.

References

  • Selective Deprotection Methodology

    • Nudelman, A., et al. "Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters."[1] ResearchGate.[1] (Methodology for MsOH/tBuOAc selectivity).

  • PEG Linker Properties & Handling

    • BroadPharm.[5][6] "N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) Product Guide." BroadPharm Application Notes.

    • [1][5][6]

  • PROTAC Linker Optimization

    • Klein, V. G., et al. "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability."[1] Journal of Medicinal Chemistry.

    • [1]

  • Branched PEG Synthesis Strategies

    • BenchChem.[7] "An In-depth Technical Guide to the Synthesis of Branched Trifunctional PEG Linkers."

Application Notes and Protocols: Functionalizing E3 Ligase Ligands with the Heterotrifunctional Linker Precursor N-(Boc-peg3)-N-bis(peg3-t-butyl ester)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality.[1][2] These heterobifunctional molecules recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3][][5] The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing physicochemical properties and the stability of the key ternary complex.[3][6] This guide provides a detailed technical overview and experimental protocols for utilizing a versatile, branched-chain linker precursor, N-(Boc-peg3)-N-bis(peg3-t-butyl ester), to functionalize E3 ligase ligands. We will explore the strategic advantages of its orthogonal protecting groups (Boc and t-butyl ester) and demonstrate a synthetic workflow for creating advanced, trivalent PROTAC architectures.

Background and Scientific Principles

The PROTAC Mechanism of Action

PROTACs operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[][7] A PROTAC molecule simultaneously binds to a POI and an E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[1][3][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface.[1] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[] Because the PROTAC is released after inducing ubiquitination, it can act catalytically to degrade multiple copies of the target protein.[8]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release Proteasome->E3 Release Degraded Proteasome->Degraded Degradation Synthesis_Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: E3 Ligand Coupling cluster_2 Step 3: t-Butyl Ester Deprotection cluster_3 Step 4: POI Ligand Coupling Start Linker Precursor N-(Boc)-N-(OtBu)₂ Step1_Out Linker-NH₂ N-(NH₂)-N-(OtBu)₂ Start->Step1_Out H₂SO₄ / tBuOAc E3_Ligand E3 Ligand-COOH Step2_Out Intermediate 1 E3-Linker-(OtBu)₂ E3_Ligand->Step2_Out HATU / DIEA POI_Ligand POI Ligand-NH₂ Final_PROTAC Final Trivalent PROTAC E3-Linker-(POI)₂ POI_Ligand->Final_PROTAC HATU / DIEA Step1_Out->Step2_Out Step3_Out Intermediate 2 E3-Linker-(COOH)₂ Step2_Out->Step3_Out TFA / DCM Step3_Out->Final_PROTAC

Caption: General synthetic workflow for a trivalent PROTAC.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers. All procedures should be performed in a suitable chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Selective Deprotection of the N-Boc Group

This procedure removes the Boc protecting group to reveal a primary amine, while preserving the t-butyl esters. The method using sulfuric acid in tert-butyl acetate is effective and minimizes side reactions. [9]

  • Materials:

    • N-(Boc-peg3)-N-bis(peg3-t-butyl ester) (Linker Precursor)

    • tert-Butyl acetate (tBuOAc), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated (98%)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Dichloromethane (DCM)

  • Procedure:

    • Suspend the Linker Precursor (1.0 equiv.) in tBuOAc to a concentration of 0.5 M in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the mixture in an ice bath to 0 °C.

    • Slowly add concentrated H₂SO₄ (1.5 equiv.) dropwise to the stirred suspension. Caution: Addition is exothermic.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated NaHCO₃ solution until gas evolution ceases and the pH is basic (~8-9).

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine (1 x volume), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected linker amine. The product is often used in the next step without further purification.

Protocol 2: Coupling of Deprotected Linker to E3 Ligase Ligand

This protocol uses HATU, a common peptide coupling reagent, to form a stable amide bond between the newly formed amine on the linker and a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of Thalidomide, Pomalidomide, or VH032). [10]

  • Materials:

    • Deprotected linker amine (from Protocol 3.1, 1.0 equiv.)

    • Carboxylic acid-functionalized E3 ligase ligand (1.05 equiv.)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv.)

    • N,N-Diisopropylethylamine (DIEA) (3.0 equiv.)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the E3 ligase ligand and the deprotected linker amine in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Add HATU to the solution and stir for 5 minutes.

    • Add DIEA dropwise and stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Once complete, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product (Intermediate 1) by flash column chromatography on silica gel to obtain the pure E3-Linker-(OtBu)₂ conjugate.

Protocol 3: Deprotection of tert-Butyl Esters

This step uses strong acid to cleave the two t-butyl esters, revealing the carboxylic acid functionalities for the final coupling step. Trifluoroacetic acid (TFA) is the standard reagent for this transformation. [11]

  • Materials:

    • E3-Linker-(OtBu)₂ conjugate (Intermediate 1 from Protocol 3.2)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the E3-Linker-(OtBu)₂ conjugate (1.0 equiv.) in a solution of 25-50% TFA in DCM.

    • Stir the solution at room temperature for 2-5 hours. Caution: TFA is highly corrosive.

    • Monitor the reaction by LC-MS for the complete disappearance of the starting material.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.

    • The resulting di-acid product (Intermediate 2) is often a salt and is typically used directly in the next step.

Protocol 4: Coupling to POI Ligand to Form Trivalent PROTAC

This final step mirrors the first coupling reaction, forming two amide bonds between the di-acid intermediate and an amine-functionalized POI ligand.

  • Materials:

    • E3-Linker-(COOH)₂ conjugate (Intermediate 2 from Protocol 3.3, 1.0 equiv.)

    • Amine-functionalized POI ligand (2.2 equiv.)

    • HATU (2.5 equiv.)

    • DIEA (6.0 equiv.)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the E3-Linker-(COOH)₂ conjugate and the POI ligand in anhydrous DMF under an inert atmosphere.

    • Add HATU and stir for 5 minutes.

    • Add DIEA and stir the reaction at room temperature for 6-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Workup the reaction as described in Protocol 3.2.

    • Purify the final trivalent PROTAC using preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity.

Characterization and Data Analysis

Thorough characterization at each step is essential to confirm the identity and purity of all intermediates and the final product.

Step Compound Analytical Technique Expected Observation
Start Linker PrecursorESI-MS[M+Na]⁺ corresponding to the starting material.
1 Deprotected LinkerESI-MSMass decrease of 100.12 Da corresponding to the loss of the Boc group (C₅H₉O₂).
2 Intermediate 1ESI-MS, ¹H NMRMass increase corresponding to the addition of the E3 ligase ligand minus H₂O. NMR will show characteristic peaks for both the linker and the E3 ligand.
3 Intermediate 2ESI-MSMass decrease of 112.17 Da corresponding to the loss of two t-butyl groups (2 x C₄H₈).
4 Final PROTACHRMS, ¹H/¹³C NMRHigh-resolution mass confirming the elemental composition. NMR spectra confirming the complete structure. Purity confirmed by analytical HPLC. [12][13]

Troubleshooting

Problem Possible Cause Suggested Solution
Incomplete Boc Deprotection (Step 1) Insufficient acid or reaction time.Increase equivalents of H₂SO₄ to 2.0 or prolong the reaction time. Ensure tBuOAc is anhydrous.
Low Yield in Coupling Reactions (Step 2 & 4) Inactive coupling reagents; presence of water.Use fresh, high-purity HATU and anhydrous DMF. Ensure starting materials are dry. Increase equivalents of coupling reagents and base.
Incomplete t-Butyl Ester Deprotection (Step 3) Insufficient TFA concentration or time.Increase TFA concentration to 50% or extend reaction time. Ensure complete removal of base (DIEA) from the previous step.
Complex Mixture/Side Products Non-selective deprotection; side reactions during coupling.For Step 1, ensure the reaction temperature does not rise significantly. For coupling, consider alternative reagents like EDC/Oxyma. Purification by preparative HPLC is critical for the final product.

References

  • R, I, Troup.; et al. Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther. 2020, 1(5): 273–312. [Link]

  • JenKem Technology. E3 Ligase Ligand - Linker Conjugates. JenKem Technology Website. [Link]

  • Al-Faifi, S.; Al-Omair, M.A.; Al-Agamy, M.H.; et al. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules. 2024. [Link]

  • Ishida, T.; Ciulli, A. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discov. 2021. [Link]

  • Sosič, I.; Bricelj, A.; Steinebach, C.; et al. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Front. Chem. 2021. [Link]

  • Rondiba, O.; Xia, Y.; Schug, K.A. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. J. Am. Soc. Mass Spectrom. 2024. [Link]

  • Johnson, C.N.; Chun, H.; Koudsi, N.; et al. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Med. Chem. Lett. 2022. [Link]

  • Sosič, I.; Bricelj, A.; Steinebach, C.; et al. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. 2021. [Link]

  • Liu, Y.; Zhao, Q.; Wei, Z.; et al. Application of PROTACs in target identification and validation. ScienceOpen. 2024. [Link]

  • Bricelj, A.; Gütschow, M.; Sosič, I. E3 ligase ligand chemistries: from building blocks to protein degraders. ResearchGate. 2023. [Link]

  • Lu, J.; Qian, Y.; Galdeano, C.; et al. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Chem. Soc. Rev. 2020. [Link]

  • Shaki, A.; Chand, G.; Gascón, M.P.; et al. Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Front. Med. Technol. 2022. [Link]

  • Rondiba, O.; Xia, Y.; Schug, K.A. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. J. Am. Soc. Mass Spectrom. 2024. [Link]

  • Refeyn. Characterizing PROTAC ternary complex formation with mass photometry. Refeyn Application Note. [Link]

  • Lin, Y.-A.; Lin, W.-C.; Ko, H.-L.; et al. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. 2014. [Link]

  • Biopharma PEG. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker. Biopharma PEG News. [Link]

  • Singh, S.K.; Parmar, D.; Kumar, D.; et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv. 2020. [Link]

  • Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. RSC Website. [Link]

  • Xi'an Yare Biotech. NH-bis(PEG3-t-butyl ester). YareBio Product Page. [Link]

  • CD Bioparticles. NH-Bis(PEG3-t-butyl ester). CD Bioparticles Product Page. [Link]

  • Schuster, R.J.; Ahner, J.; Tober, K.; Hail, M.E. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia Document. [Link]

  • Altay, A.; Tuncagil, S.; MacMullan, M.; et al. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care. Bioengineering. 2023. [Link]

  • JenKem Technology. E3 Ligase Ligands. JenKem Technology Website. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation in Branched PEG Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing aggregation during synthesis with branched PEG linkers Audience: Researchers, Senior Scientists, and CMC Leads Version: 2.1 (Current as of 2026)

Diagnostic Module: Why is my Conjugate Aggregating?

Before altering your protocol, you must identify the mechanism of aggregation. Branched PEGs (e.g., 4-arm, 8-arm, Y-shape) introduce unique steric and amphiphilic complexities compared to linear PEGs.

The Two Primary Aggregation Mechanisms:

  • Covalent Cross-linking: Occurs when multi-functional branched PEGs bridge two or more biomolecules (A-A + B-B polymerization). This results in high-molecular-weight, irreversible aggregates.

  • Non-Covalent Hydrophobic Collapse: Occurs when the PEG "cloud" forces hydrophobic domains of the payload (e.g., hydrophobic drug or protein patch) to associate to minimize solvent exposure, often exacerbated by the "exclusion volume" effect of branched polymers.

Diagnostic Flowchart

Use this logic tree to determine your troubleshooting path.

AggregationDiagnosis Start Observation: Conjugate Aggregation SolubilityCheck Does the aggregate dissolve upon adding 0.1% SDS or changing pH? Start->SolubilityCheck Covalent Mechanism: Covalent Cross-linking SolubilityCheck->Covalent No (Irreversible) NonCovalent Mechanism: Hydrophobic Collapse SolubilityCheck->NonCovalent Yes (Reversible) Action1 Solution: Adjust Stoichiometry & Dilution (See Guide A) Covalent->Action1 Action2 Solution: Optimize Co-solvents & Chaotropes (See Guide B) NonCovalent->Action2

Caption: Diagnostic logic to distinguish between covalent cross-linking (irreversible) and hydrophobic association (reversible).

Troubleshooting Guide A: Preventing Covalent Cross-linking

Scenario: You are using a multi-arm PEG (e.g., 4-arm-PEG-Maleimide) to conjugate a target protein/peptide, but the reaction mixture becomes viscous or forms insoluble gels.

Root Cause: The branched PEG is acting as a "hub," binding multiple protein molecules instead of one protein per arm (or one protein per PEG). This is a classic stoichiometry error.

The "Reverse Addition" Protocol

To prevent cross-linking, you must ensure the reactive PEG arms never encounter an excess of the protein target until the very end of the reaction, or strictly control the molar ratio.

ParameterRecommendationRationale
Molar Ratio PEG Excess (2:1 to 5:1) If the PEG is the "hub," keeping it in excess ensures every protein finds a free PEG arm, rather than multiple proteins fighting for one PEG.
Concentration < 2 mg/mL (Protein) Lower concentrations reduce the collision frequency required for inter-molecular cross-linking.
Addition Order Add Protein to PEG Crucial: Dropwise addition of the protein into the stirred PEG solution ensures the protein is always the limiting reagent locally.
Step-by-Step Workflow
  • Solubilize PEG: Dissolve branched PEG in reaction buffer (e.g., PBS pH 7.4) at 2x target concentration.

  • Solubilize Protein: Dissolve protein at 1 mg/mL.

  • Controlled Addition: Using a syringe pump or slow pipetting, add the Protein solution into the PEG solution (NOT vice versa) while stirring rapidly.

  • Quenching: After incubation (e.g., 1 hour), immediately add a quenching agent (e.g., Cysteine for Maleimide, Tris/Glycine for NHS) to neutralize remaining active arms.

    • Why? Unquenched arms will cross-link during concentration/purification steps.

Troubleshooting Guide B: Mitigating Hydrophobic Collapse

Scenario: The reaction solution turns cloudy (turbid) immediately upon mixing, or aggregates form during storage. The aggregate dissolves if SDS or Guanidine is added.

Root Cause: Branched PEGs create a large "exclusion volume." This can destabilize the protein by increasing the local concentration of the protein's hydrophobic patches, forcing them to aggregate (depletion attraction).

Solvent & Additive Optimization Table
Additive ClassSpecific AgentWorking Conc.[1][2][3][4]Mechanism of Action
Organic Co-solvent DMSO or DMAc5% - 20% (v/v)Solubilizes hydrophobic payloads; prevents micelle formation of the PEG-drug conjugate.
Chaotrope L-Arginine / L-Glutamate0.2M - 0.5MSuppresses protein-protein interactions without denaturing the protein structure [1].
Surfactant Polysorbate 20 / 800.01% - 0.05%Shields hydrophobic patches on the protein surface.
Sugar Sucrose / Trehalose5% - 10% (w/v)Preferential hydration stabilizes the native protein state against PEG-induced stress.
Critical "Pause Point" Check
  • Cloud Point Verification: Branched PEGs have lower cloud points (temperature where phase separation occurs) than linear PEGs.

  • Test: If your reaction is at 25°C or 37°C and turns cloudy, cool it to 4°C. If it clears, you are hitting the Cloud Point. Run the reaction at 4°C.

Purification & Characterization

How to remove aggregates and unreacted branched PEG.

Purification Strategy Diagram

Branched PEGs are difficult to separate from conjugates by Size Exclusion Chromatography (SEC) alone because their hydrodynamic radius (


) is vast.

PurificationStrategy Crude Crude Mixture (Conjugate + Free PEG + Aggregates) Step1 Step 1: Cation Exchange (CEX) (Bind & Elute) Crude->Step1 Step2 Step 2: Size Exclusion (SEC) (Polishing) Step1->Step2 Eluate (Salt Gradient) Waste1 Flow-through: Unreacted Neutral PEG Step1->Waste1 Removes 90% PEG Waste2 Early Elution: High MW Aggregates Step2->Waste2 Final Pure Conjugate Step2->Final

Caption: Two-step purification workflow. IEX is superior for removing free branched PEG due to charge shielding differences.

Why Ion Exchange (IEX) first?

Branched PEGs shield the surface charge of proteins.[]

  • Unreacted PEG is usually neutral and will flow through a Cation Exchange column.

  • Conjugate will bind (though weaker than native protein).

  • Aggregates often bind too tightly or not at all depending on the mechanism. Recommendation: Use a weak cation exchanger (e.g., CM Sepharose) to allow gentle elution of the bulky conjugate [2].

Frequently Asked Questions (FAQ)

Q: Can I use TFF (Tangential Flow Filtration) to remove excess branched PEG? A: Only if there is a massive size difference. Branched PEGs behave like globular proteins much larger than their molecular weight suggests. A 40kDa branched PEG might have the hydrodynamic volume of a 100kDa protein. If your protein is <50kDa, TFF will likely retain the free PEG. Use IEX chromatography instead.

Q: My 4-arm PEG-Maleimide reaction gelled instantly. Can I save it? A: Generally, no. Covalent cross-linking is irreversible. However, if the gelling was caused by disulfide scrambling (thiol-disulfide exchange), adding a strong reducing agent like DTT might break the gel, but it will also sever your protein-PEG linkage if you used a disulfide linker, or reduce your protein's native disulfides. Discard and restart with the "Reverse Addition" protocol.

Q: Does the "Cloud Point" change with branching? A: Yes. Branched PEGs often exhibit lower cloud points than linear PEGs of the same molecular weight due to high local segment density. High salt concentrations (e.g., 1M Ammonium Sulfate) will drastically lower the cloud point further, potentially causing precipitation during HIC purification [3].

References

  • Arakawa, T. et al. (2007). Suppression of protein interactions by arginine: a proposed mechanism of the arginine effects. Biophysical Chemistry. Link

  • Fee, C. J. & Van Alstine, J. M. (2006). PEG-proteins: Reaction engineering and separation issues. Chemical Engineering Science. Link

  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation.[2][4][][6] Advanced Drug Delivery Reviews. Link

  • Pasut, G. & Veronese, F. M. (2012). State of the art in PEGylation: The great versatility of the polymer for polymer-based materials. Journal of Controlled Release. Link

Sources

Solving solubility issues with hydrophobic ligands using bis-PEG3 linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility Issues with Bis-PEG3 Linkers

Status: Operational | Tier: Level 3 (Senior Scientific Support) Ticket Focus: Hydrophobic Ligand Solubilization & Linker Optimization

Welcome to the Hydrophobicity Solutions Center

You are accessing this guide because your hydrophobic ligand (Warhead, E3 ligand, or Cytotoxic payload) is failing in solution. It may be precipitating during conjugation, aggregating in biological assays, or showing poor pharmacokinetic (PK) profiles.

The Solution: The Bis-PEG3 linker .[1] Unlike long polymer PEGs that hamper cell permeability, or alkyl chains that add to lipophilicity, the Bis-PEG3 (approx. 13–16 Å) offers a "Goldilocks" solution: it recruits a sufficient hydration shell to mask hydrophobic patches without exceeding the molecular weight threshold that kills cell penetration.

Module 1: Design Strategy & Mechanism

User Question: Why specify PEG3? Why not PEG2 or PEG8?

Technical Insight: In bifunctional molecule design (PROTACs, Molecular Glues), linker length dictates the ternary complex geometry. However, the chemical nature of the linker dictates solubility.

  • PEG2: Often too short to form a stable hydration shell around a highly lipophilic warhead.

  • PEG8+: Increases Total Polar Surface Area (TPSA) significantly, often pushing the molecule outside Lipinski’s Rule of 5 (or the "Rule of 500" for degraders), leading to poor membrane permeability.

  • PEG3: Provides ~3 ethylene oxide units, recruiting 6–9 water molecules via hydrogen bonding. This creates a "Stealth Shield" that disrupts hydrophobic aggregation.

Visualizing the Mechanism

The following diagram illustrates how Bis-PEG3 disrupts hydrophobic stacking interactions (pi-pi stacking) common in aromatic ligands.

G cluster_0 Without PEG Linker cluster_1 With Bis-PEG3 Linker Ligand1 Hydrophobic Ligand Ligand2 Hydrophobic Ligand Ligand1->Ligand2 Aggregation (Pi-Pi Stacking) Ligand3 Hydrophobic Ligand Linker Bis-PEG3 Linker Ligand3->Linker Water H2O Shell Linker->Water H-Bonding

Figure 1: Mechanism of Solubility Enhancement. The Bis-PEG3 linker recruits water molecules (Green) to the hydrophobic payload (Red), preventing the self-aggregation observed in non-PEGylated systems.

Module 2: Synthesis Troubleshooting

User Issue: “My conjugation reaction turned into a gummy precipitate immediately upon adding the Bis-PEG3 linker.”

Root Cause Analysis: This is a classic "Solvent Shock" scenario. Bis-PEG3 is amphiphilic (soluble in water and organics), but your hydrophobic ligand is likely only soluble in non-polar aprotic solvents. If you introduce the linker in an aqueous buffer too quickly, the ligand crashes out before conjugation occurs.

Protocol: The "Stepwise Solvation" Method

Applicable for: Bis-PEG3-NHS or Bis-PEG3-Azide conjugations.

  • Dissolution (Ligand): Dissolve your hydrophobic ligand in anhydrous DMSO or DMAc (Dimethylacetamide) at a high concentration (e.g., 50–100 mM).

    • Why: DMAc often solvates aromatic heterocycles better than DMF.

  • Dissolution (Linker): Dissolve Bis-PEG3 linker in the same solvent. Do not use water yet.

  • Activation (Base): Add organic base (DIPEA or NMM) to the ligand solution, not the linker.

    • Ratio: 3.0 equivalents relative to the amine.

  • The Drop-wise Addition: Add the Ligand+Base solution into the Linker solution slowly.

    • Critical: Keep the reaction strictly organic until the bond is formed.

  • Quench & Dilute: Only after LC-MS confirms conversion do you add water/buffer for quenching.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Issue Precipitate Precipitation? Start->Precipitate LowYield Low Yield? Start->LowYield SolventCheck Check Solvent System Precipitate->SolventCheck Hydrolysis NHS Ester Hydrolysis? LowYield->Hydrolysis Sterics Steric Hindrance? LowYield->Sterics IsWaterPresent Is Water Present? SolventCheck->IsWaterPresent RemoveWater Switch to 100% DMSO/DMAc IsWaterPresent->RemoveWater Yes CheckConc Reduce Conc. to <10mM IsWaterPresent->CheckConc No DrySolvent Use Fresh Anhydrous Solvent Hydrolysis->DrySolvent ForceConditions Heat to 35°C or use HATU Sterics->ForceConditions

Figure 2: Synthesis Troubleshooting Logic. Follow the path based on your observed failure mode (Precipitation vs. Low Yield).

Module 3: Purification & Characterization

User Issue: “I cannot separate the mono-conjugated product from the bis-conjugated byproduct or unreacted linker.”

Technical Insight: Bis-PEG3 linkers are small. Standard Size Exclusion Chromatography (SEC) will fail because the size difference between the starting material and product is negligible. You must use differences in polarity (hydrophobicity).

Recommended Purification Parameters
ParameterStandard Protocol (Fails)Optimized Protocol (Works) Why?
Column Phase C18 (Standard)C4 or Phenyl-Hexyl C18 often retains hydrophobic ligands too strongly, causing peak tailing. C4 allows faster elution; Phenyl-Hexyl separates based on pi-pi interactions.
Mobile Phase A Water + 0.1% TFAWater + 10mM NH₄HCO₃ (pH 8) Basic pH deprotonates residual acids, sharpening peaks for basic ligands (check ligand stability first).
Gradient 0–100% ACNShallow Gradient (e.g., 20–40%) Bis-PEG3 products have subtle polarity shifts. A "focusing gradient" is required.
Detection UV 254nmELSD or CAD The PEG linker itself has weak UV absorbance. ELSD detects the mass, confirming linker presence if the warhead UV is weak.

Self-Validating Checkpoint:

  • Mass Spectrometry: Bis-PEG3 is a discrete PEG (monodisperse). You should see a single mass peak (M+H). If you see a "bell curve" of masses (+44 Da repeating units), you were sold poly-PEG, not discrete Bis-PEG3. This is a critical QC fail.

Module 4: Biological Application FAQs

Q1: My Bis-PEG3 PROTAC dissolves in DMSO, but crashes out when added to cell media (RPMI/DMEM).

  • Diagnosis: The "DMSO Spike" effect. Rapid dilution of DMSO into water causes local supersaturation.

  • Fix: Use an intermediate dilution step.

    • Prepare 1000x stock in DMSO.

    • Dilute 1:10 into PEG400 or Captisol® .

    • Dilute that mixture into the media. The intermediate cosolvent prevents the "crash."

Q2: Will the Bis-PEG3 linker affect the E3 ligase binding?

  • Analysis: It depends on the exit vector.

  • Check: Model the ternary complex. If the linker attachment point is buried within the E3 binding pocket, even a hydrophilic PEG3 will cause steric clashes. The linker must exit into the solvent front.

  • Reference: See Bondeson et al. for data on linker exit vectors affecting VHL binding [1].

Q3: Is Bis-PEG3 stable in plasma?

  • Fact: Generally, yes. Short PEGs are resistant to the oxidative degradation that plagues very long polymer PEGs. However, if your "Bis" functionality includes an ester (e.g., Bis-PEG3-acid coupled to an alcohol), plasma esterases will cleave it rapidly.

  • Recommendation: Use Amide (NHS) or Triazole (Click) linkages for plasma stability.

References
  • Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology, 25(1), 78-87.

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 1, 273-312.

  • BroadPharm Technical Notes. (2024). "PEG Linker Design: Discrete vs. Polydisperse." BroadPharm Support.

  • Lawrence, K., et al. (2020). "Hydrophobicity Engineering of PROTACs." Journal of Medicinal Chemistry, 63(19), 10639–10652.

Sources

Technical Support Center: High-Fidelity Impurity Profiling of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting HPLC/CAD/MS Methodologies for Branched PEG Linkers

Executive Summary & System Requirements

The Challenge: Analyzing N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) presents a "perfect storm" of chromatographic challenges. You are dealing with a molecule containing a basic tertiary amine core, acid-labile protecting groups (Boc, t-butyl), and a hydrophilic PEG backbone that lacks UV chromophores. Standard UV detection at 254 nm will yield a flatline, and 210 nm will be plagued by gradient drift and noise.

The Solution: To successfully identify impurities, you must shift from optical detection to aerosol-based detection (CAD/ELSD) and utilize mass spectrometry (MS) for structural elucidation. The method requires a delicate balance of pH control: low enough to protonate the amine for peak shape, but high enough to prevent on-column hydrolysis of the ester.

Recommended System Configuration
ComponentSpecificationScientific Rationale
Detector A (Quant) CAD (Charged Aerosol Detector) Essential. The PEG backbone and alkyl groups do not absorb UV.[1] CAD provides near-universal response independent of chemical structure [1].[2]
Detector B (ID) Q-TOF or Single Quad MS Required for identifying hydrolysis byproducts (-56 Da) and de-Boc species (-100 Da).
Stationary Phase C18 Charged Surface Hybrid (CSH) The charged surface allows for excellent peak shape of the tertiary amine using milder acidic modifiers (Formic acid) compared to standard C18 which requires TFA [2].
Mobile Phase H2O / ACN + 10mM Ammonium Formate Avoids strong TFA which degrades the t-butyl ester. Ammonium formate buffers pH ~3.8, stabilizing the molecule while protonating the amine.

Impurity Identification Workflows

Visualizing the Degradation Pathways

The following diagram illustrates the primary degradation and impurity pathways you will encounter. Use this to map your unknown peaks.

ImpurityMap Parent Parent Molecule (Intact Bis-Ester) Impurity_A Impurity A: Mono-Acid (Hydrolysis of 1 t-butyl) Parent->Impurity_A Acid/H2O (-56 Da) Impurity_C Impurity C: De-Boc Amine (Loss of Boc Group) Parent->Impurity_C Strong Acid (-100 Da) Impurity_D Impurity D: N-Oxide (Oxidation of Central N) Parent->Impurity_D Peroxides/Air (+16 Da) Impurity_B Impurity B: Bis-Acid (Hydrolysis of 2 t-butyls) Impurity_A->Impurity_B Acid/H2O (-56 Da)

Figure 1: Primary degradation pathways for N-(Boc-peg3)-n-bis-(peg3-t-butyl ester). Acidic mobile phases drive the red pathways; oxidative stress drives the green pathway.

Troubleshooting Guide (Q&A)

Ticket #101: "I see no peaks or very low signal."

User Report: "I injected 10 µg of sample. My UV trace at 210 nm is noisy, and 254 nm is flat."

Root Cause Analysis: This molecule has zero aromatic rings. The only UV absorption comes from the carbonyls in the Boc and Ester groups, which absorb weakly at <210 nm. Acetonitrile absorbs in this region, causing high background noise.

Resolution Protocol:

  • Switch to CAD or ELSD: These detectors respond to non-volatile mass, not light absorption.

  • If stuck with UV: You must use a high concentration (1 mg/mL) and detect at 200-205 nm .

  • Mobile Phase Transparency: Use Phosphoric Acid (0.1%) instead of Formic Acid if using UV, as Formic Acid absorbs strongly at 210 nm. Note: Phosphoric acid is non-volatile and not MS compatible.

Ticket #102: "My main peak is splitting or showing 'shoulders'."

User Report: "The main peak looks like a doublet, or has a heavy fronting shoulder."

Root Cause Analysis: This is likely On-Column Hydrolysis or Rotameric species .

  • Hydrolysis: If you are using 0.1% TFA, the t-butyl ester is hydrolyzing during the run. The "shoulder" is the mono-acid impurity forming in real-time.

  • Silanol Interaction: The central tertiary amine is interacting with free silanols on the silica column, causing peak distortion.

Resolution Protocol:

  • Acid Check: Reduce TFA concentration to 0.02% or switch to 10mM Ammonium Formate (pH 3.8) . This pH is less aggressive toward the ester but still suppresses silanols [3].

  • Temperature: Lower column temperature to 25°C. High temps (>40°C) accelerate ester hydrolysis.

  • Self-Validation: Re-inject the same sample 3 times. If the impurity peak grows with each injection (while sitting in the autosampler), your mobile phase is destroying the sample [4].

Ticket #103: "Mass Spec shows [M+H]+ is missing, but I see [M+18] or [M+Na]."

User Report: "I can't find the parent mass. I see messy adducts."

Root Cause Analysis: PEG chains are notorious for trapping cations (Na+, K+, NH4+). The "crown ether" effect of the PEG linker complexes with sodium, suppressing the protonated [M+H]+ signal.

Resolution Protocol:

  • Adduct Calculation: Look for [M + 23] (Sodium) or [M + 39] (Potassium).

  • Force Ammonium Adducts: Add 10mM Ammonium Formate to the mobile phase. This forces the formation of [M + NH4]+ or [M + H]+ , stripping away the sodium and simplifying the spectrum.

  • Source Fragmentation: t-Butyl esters are fragile in the MS source. If your declustering potential (DP) or cone voltage is too high, you will strip the t-butyl group inside the MS, falsely identifying the parent as the "mono-acid" impurity. Lower the source temperature and cone voltage.

Specific Impurity Library

Use this table to assign peaks in your chromatogram.

Impurity NameRelative Retention (RRT)Mass Shift (Δ Da)Origin/Cause
N-Oxide ~0.9 (Elutes earlier)+16Oxidation of central amine. Common if stored in non-degassed solvents.
Mono-Acid ~0.8 (Elutes earlier)-56Hydrolysis of one t-butyl ester. Caused by acidic mobile phase or storage.
Bis-Acid ~0.6 (Elutes earlier)-112Hydrolysis of both t-butyl esters.
De-Boc ~0.5 (Much earlier)-100Acidic removal of Boc. Results in a free primary amine (very polar).
PEG Homologs ± 0.05 (Shoulders)± 44Polydispersity of the starting PEG reagents. Inevitable in PEG chemistry.

Standard Operating Procedure (SOP) for Analysis

Method: "Soft-Acid" CAD Profiling

Step 1: Sample Preparation

  • Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile .

  • Critical: Do NOT use pure methanol (risk of transesterification) or acidic diluents.

  • Filter through 0.2 µm PTFE.

Step 2: Chromatographic Conditions

  • Column: Waters XSelect CSH C18 (150 x 2.1 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 10mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.

  • Temp: 30°C.

Step 3: Gradient Table

Time (min)%BEvent
0.05Equilibrate
1.05Injection hold
15.095Linear Gradient
17.095Wash
17.15Re-equilibrate
22.05End
Decision Tree: Method Optimization

Optimization Start Start Analysis (Ammonium Formate / CAD) CheckShape Check Peak Shape Start->CheckShape Tailing Peak Tailing? CheckShape->Tailing YesTailing Increase Buffer Conc. (up to 20mM) Tailing->YesTailing Yes NoTailing Check Stability Tailing->NoTailing No YesTailing->CheckShape Stability New Peaks appearing over time? NoTailing->Stability YesUnstable Switch to Neutral pH (Ammonium Acetate, pH 6.8) Stability->YesUnstable Yes (Hydrolysis) NoUnstable Method Validated Stability->NoUnstable No

Figure 2: Optimization logic for balancing peak shape (amine) vs. stability (ester).

References

  • Waters Corporation. (2025). Charged Surface Hybrid (CSH) Particle Technology. Retrieved from [Link]

  • LCGC International. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]

Sources

Scale-up challenges for N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the scale-up, synthesis, and handling of N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester) . This guide is structured to assist process chemists and researchers in overcoming specific "bottlenecks" associated with branched hydrophilic linkers.

Product Class: Branched Heterobifunctional PEG Linkers (PROTAC/LNP) Key Characteristic: Tertiary Amine Core with Acid-Labile Orthogonality Issues Primary Application: Synthesis of multivalent PROTACs or lipid-anchors for LNPs.

Part 1: The Scale-Up Architecture (Synthesis & Kinetics)

Scaling up from milligram (medicinal chemistry) to gram/kilogram (process chemistry) requires a shift in strategy. The primary challenge with N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester) is constructing the tertiary amine core without inducing quaternization or ester hydrolysis.

The Core Synthesis Problem: "The Bis-Alkylation Trap"

The most common synthetic route involves the double alkylation of a primary amine (Boc-NH-PEG3-NH2) with an electrophilic PEG-ester (X-PEG3-COOtBu).

The Challenge:

  • Mono- vs. Bis-Alkylation: At scale, mixing inefficiencies lead to localized excesses. You often end up with a mixture of mono-alkylated impurity and the desired bis-alkylated product.

  • Quaternization: Pushing the reaction too hard (high heat/excess alkyl halide) forces a third alkylation, creating a permanent positive charge (quaternary ammonium salt) that ruins the linker's solubility profile and is difficult to remove.

Protocol 1: Optimized Bis-Alkylation (Step-by-Step)

Use this protocol for batches >10g.

Reagents:

  • Substrate: Boc-NH-PEG3-NH2 (1.0 equiv)

  • Alkylating Agent: Br-PEG3-COOtBu (2.2 - 2.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) or K2CO3 (anhydrous)

  • Solvent: DMF (anhydrous) or MeCN (Acetonitrile)

Workflow:

  • Temperature Control: Do not start at reflux. Start at 0°C . Add the alkylating agent slowly to the amine/base mixture.

  • The "Step-Up" Ramp:

    • Stir at 0°C for 1 hour (Kinetic control favors mono-alkylation).

    • Warm to Room Temperature (RT) for 4 hours.

    • Heat to 50-60°C (strictly <65°C) to drive the second alkylation.

  • Monitoring: Use LC-MS. Look for the "M+H" of the Bis-product. If you see M+Alkyl (Quat salt), your temperature is too high.

Troubleshooting Table: Reaction Kinetics
SymptomDiagnosisCorrective Action
High Mono-alkylated impurity (>10%) Incomplete reaction; Steric hindrance at the N-center.Add 0.2 equiv KI (Potassium Iodide) as a catalyst (Finkelstein reaction in situ). Increase time, not Temp.
Quaternary Salt formation Over-alkylation due to excessive heat or reagent.Strict Temp cutoff at 60°C. Reduce alkyl halide excess to 2.1 equiv.
Ester Hydrolysis (t-Bu loss) Moisture in solvent or base is too strong/nucleophilic.Ensure DMF is anhydrous (<0.05% water). Switch base from inorganic (K2CO3) to hindered organic (DIPEA).

Part 2: Work-Up & Isolation (The "Emulsion" Nightmare)

Amphiphilic PEGs (hydrophilic chains + hydrophobic t-butyl groups) act as surfactants. Aqueous workups at scale often result in stable emulsions that can last for days.

The "Dry Work-Up" Strategy

Avoid water/DCM extractions if possible.

Recommended Protocol:

  • Concentration: Remove DMF/MeCN under high vacuum (rotary evaporator with dry ice trap).

  • Precipitation (The Salting Out):

    • Dissolve the oily residue in a minimal amount of DCM or Ethyl Acetate.

    • Pour slowly into cold Diethyl Ether or MTBE/Hexane mix.

    • Note: Branched PEGs often oil out rather than precipitate. If it oils out, decant the supernatant (which contains excess alkyl halide) and wash the oil with fresh hexane.

  • Emulsion Breaking (If aqueous wash is unavoidable):

    • Use Brine (saturated NaCl) instead of water.

    • Add a small amount of IPA (Isopropyl Alcohol) or Methanol (5-10%) to the organic layer to disrupt the surfactant interface.

Part 3: Purification & Analysis (The "Invisible" Molecule)

This molecule lacks a strong UV chromophore (no aromatic rings unless a specific linker variant is used). Standard UV detection at 254nm will show nothing .

Analytical Configuration
  • Primary Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These are universal detectors for non-chromophoric compounds.

  • Secondary Detector: UV at 210 nm (detects the amide/ester carbonyls, but solvent noise is high).

Purification Strategy: Flash Chromatography[1]
  • Stationary Phase: C18 Reverse Phase is preferred over Silica for PEGs. Silica binds PEGs too tightly, leading to tailing and yield loss.

  • Mobile Phase: Water/Acetonitrile (with 0.1% Ammonium Bicarbonate - Avoid TFA).

    • Critical: Do not use TFA in the mobile phase. It will hydrolyze the Boc and t-butyl ester groups during concentration. Use neutral or slightly basic buffers.

Part 4: The Orthogonality Paradox (Boc vs. t-Butyl)

User FAQ: I treated the molecule with TFA to remove the Boc group, but I lost my t-butyl esters. How do I selectively deprotect?

The Scientific Reality: Boc (N-tert-butoxycarbonyl) and t-Butyl esters are not orthogonal under standard acidic conditions (e.g., 50% TFA). Both are acid-labile.

Solution 1: Selective Deprotection (The "Fine Tuning" Method) If you must remove Boc while keeping t-Butyl esters intact, you cannot use TFA.

  • Reagent: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and 2,6-Lutidine .

  • Mechanism: Silylating agents can cleave Boc carbamates under conditions where t-butyl esters are relatively stable, though optimization is difficult.

  • Alternative: Use ZnBr2 in DCM. This mild Lewis acid can selectively deprotect Boc in the presence of t-butyl esters (Reference: J. Org. Chem. 2003, 68, 1).

Solution 2: The "Global Deprotection" Design Usually, this specific linker is designed for workflows where the Boc and t-Butyl esters are removed simultaneously at the very end of the synthesis (e.g., after clicking the linker to a ligand via a different handle, or if the Boc is replaced by a different group earlier in the synthesis).

Visualizing the Workflow

Diagram 1: Synthesis & Troubleshooting Logic

This diagram outlines the critical decision points during the synthesis to prevent failure modes.

SynthesisWorkflow Start Start: Boc-NH-PEG3-NH2 Reaction Bis-Alkylation (Br-PEG3-COOtBu + Base) Start->Reaction Check1 Check LC-MS (1h) Reaction->Check1 Path_Mono Mono-Alkylated Major Check1->Path_Mono Incomplete Path_Bis Bis-Alkylated Major Check1->Path_Bis Target Found Path_Quat Quaternary Salt Detected Check1->Path_Quat Over-reaction Action_KI Add KI (Catalyst) Path_Mono->Action_KI Workup Workup: Non-Aqueous (Precipitation in Ether) Path_Bis->Workup Action_Stop STOP Reaction Chromatography Required Path_Quat->Action_Stop Action_Heat Increase Temp to 50°C (Do NOT exceed 60°C) Action_Heat->Reaction Recycle Action_KI->Action_Heat

Caption: Decision matrix for controlling the alkylation degree of the central amine. Green path indicates optimal process flow.

References & Authority[2][3][4][5]

  • BroadPharm. N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) Product Specifications. (Standard commercial reference for PEG-PROTAC linkers). Link

  • MedChemExpress. N-(Boc-PEG3)-N-bis(PEG3-acid) PROTAC Linker.[1] (Demonstrates the acid-derivative utility). Link

  • BenchChem. Deprotection of t-Butyl Esters in PEG Linkers: A Technical Guide. (Protocols for handling ester sensitivity). Link

  • Kaul, R. et al. "Selective Deprotection of Boc Groups in the Presence of t-Butyl Esters." Journal of Organic Chemistry, 2003. (Source for ZnBr2 selective deprotection).

  • Creative PEGWorks. Branched PEG Derivatives and Steric Hindrance in Synthesis.Link

Disclaimer: This guide is for research purposes. Always verify protocols with small-scale pilot experiments before kilogram scale-up.

Sources

Validation & Comparative

The Great Divide: A Comparative Guide to Branched vs. Linear PEG Linkers in PROTAC Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in targeted protein degradation, the Proteolysis-Targeting Chimera (PROTAC) represents a paradigm shift from occupancy-driven inhibition to event-driven elimination. These heterobifunctional molecules, which unite a target protein and an E3 ubiquitin ligase, have unlocked previously "undruggable" targets.[1] While the warhead and E3 ligase ligand dictate what is targeted and which ligase is hijacked, it is the often-underestimated linker that orchestrates the crucial handshake between the two, profoundly influencing the PROTAC's ultimate success.[2]

This guide provides an in-depth, objective comparison of two distinct linker architectures: the conventional linear polyethylene glycol (PEG) linker and the emerging class of branched linkers, exemplified by molecules like N-(Boc-peg3)-n-bis-(peg3-t-butyl ester). We will dissect how linker geometry impacts the formation and stability of the ternary complex, influences degradation efficiency, and shapes the all-important physicochemical properties that govern a molecule's journey from the lab bench to a potential therapeutic.

The Central Role of the Linker

A PROTAC's mechanism of action hinges on its ability to form a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[3] The linker is not merely a passive spacer; it is an active contributor that governs the geometry, stability, and kinetics of this complex.[4] Its length, flexibility, and composition are critical parameters that must be empirically optimized to position the E3 ligase effectively for ubiquitin transfer to the target protein, marking it for proteasomal degradation.[5][6] The evolution from simple alkyl chains to more functionalized motifs underscores the field's growing appreciation for "linkerology."[1][7]

Visualizing the PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Target Ternary Ternary Complex POI-PROTAC-E3 PROTAC PROTAC Warhead Linker E3 Ligand PROTAC:W->POI Binds E3 E3 Ubiquitin Ligase PROTAC:E3->E3 Recruits Ternary->PROTAC Catalytic Release Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub {Ubiquitin} Ub->Ternary Transfer Proteasome {26S Proteasome} Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Linker_Comparison cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Warhead_L Warhead (Binds POI) Linker_L -(O-CH2-CH2)n- E3_L E3 Ligand (Binds E3) Warhead_B Warhead (Binds POI) Linker_B_Arm1 -(PEG)n- Linker_B_Core N Linker_B_Arm2 -(PEG)n- E3_B E3 Ligand (Binds E3)

Caption: Structural comparison of linear vs. branched linker architectures.

Head-to-Head: A Performance-Based Comparison

While direct, controlled experimental data comparing N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) with a linear equivalent in a single system is not publicly available, we can infer potential performance differences based on established biophysical principles and data from analogous systems. [8]

Factor 1: Ternary Complex Formation & Stability

The stability of the ternary complex is a primary determinant of a PROTAC's efficacy. [8]The linker architecture directly influences the conformational entropy and the potential for positive protein-protein interactions (cooperativity).

ParameterLinear PEG LinkersBranched PEG Linkers (Hypothesized)Rationale & Causality
Conformational Flexibility HighModerate to HighLinear PEGs have numerous rotatable bonds, leading to high flexibility. [2]Branched linkers, while still flexible, may have a more defined conformational landscape due to the central scaffold.
Entropic Penalty upon Binding HighPotentially LowerThe high flexibility of linear linkers can lead to a significant entropic penalty when the PROTAC adopts a single bound conformation in the ternary complex. [3]A more pre-organized or constrained branched linker might reduce this penalty.
Cooperativity (α) VariablePotentially EnhancedThe unique vectors and spatial positioning afforded by a branched linker could facilitate more optimal protein-protein contacts between the target and the E3 ligase, leading to higher positive cooperativity. [8]
Ternary Complex Stability (Kd) System DependentPotentially StrongerBy reducing the entropic penalty and enhancing cooperativity, branched linkers have the potential to form more stable ternary complexes, resulting in a lower dissociation constant (Kd).
Factor 2: Cellular Degradation Efficiency

Ultimately, a PROTAC is judged by its ability to degrade the target protein inside a cell. This is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

ParameterLinear PEG LinkersBranched PEG Linkers (Hypothesized)Rationale & Causality
Degradation Potency (DC50) Broad RangePotentially LowerA more stable ternary complex often translates to more efficient ubiquitination, which can lead to a lower DC50 value, meaning less compound is needed for the same effect. [3]
Maximum Degradation (Dmax) VariablePotentially HigherImproved ternary complex geometry may lead to more processive ubiquitination, overcoming factors that might limit degradation and thus increasing the Dmax.
"Hook Effect" Commonly ObservedStill PossibleThe hook effect, where efficacy decreases at high concentrations due to the formation of binary complexes, is a feature of the PROTAC mechanism itself and is expected for both linker types. [9]
Factor 3: Physicochemical & Pharmacokinetic (DMPK) Properties

PROTACs are large molecules that often violate traditional "rule-of-five" guidelines, making properties like solubility and permeability critical challenges. [2][10]The linker is a major contributor to the overall physicochemical profile. [11]

Parameter Linear PEG Linkers Branched PEG Linkers (Hypothesized) Rationale & Causality
Aqueous Solubility Good Excellent PEG is inherently hydrophilic. [12]Branched architectures can pack more PEG units into a given molecular volume, potentially further enhancing solubility compared to a linear chain of equivalent length. []
Cell Permeability A Major Challenge A Major Challenge The high molecular weight and polarity of PEG linkers can impede passive diffusion across cell membranes. [14]While branching may alter the molecule's shape and polarity distribution, overcoming the permeability challenge remains a primary optimization goal for all PEG-based PROTACs. [10]
Metabolic Stability Susceptible to Oxidation Potentially Similar The ether linkages in PEG chains can be sites of oxidative metabolism. [7]The fundamental chemical nature is unchanged by branching, suggesting similar metabolic liabilities.

| Synthetic Accessibility | High | Moderate to Low | Linear PEG linkers are widely available and synthetically straightforward to incorporate. [7]Branched linkers like N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) are more complex and may require more specialized synthetic routes. [15]|

Experimental Playbook: Validating Your Linker Choice

To move from hypothesis to data, a robust experimental plan is essential. The following protocols provide a self-validating system to quantitatively compare linker performance.

Protocol 1: Ternary Complex Affinity Measurement using TR-FRET

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay ideal for measuring the formation of the ternary complex in solution. [9] Objective: To quantify and compare the stability (Kd) and cooperativity (α) of ternary complexes formed by PROTACs with linear vs. branched linkers.

Materials:

  • Purified, tagged target protein (e.g., GST-tagged POI)

  • Purified, tagged E3 ligase complex (e.g., His-tagged VHL or Cereblon)

  • PROTAC compounds (linear and branched variants)

  • TR-FRET donor antibody (e.g., Terbium-anti-GST)

  • TR-FRET acceptor fluorophore (e.g., AF488-anti-His)

  • Assay buffer (e.g., PBS, 0.01% BSA, 0.01% Tween-20)

  • Low-volume 384-well microplates

  • Microplate reader capable of TR-FRET measurements

Methodology:

  • Reagent Preparation: Prepare stock solutions of proteins and PROTACs. The final assay concentrations of the proteins should be close to their binary binding affinities for their respective ligands.

  • PROTAC Dilution: Perform a serial dilution of each PROTAC compound directly in the microplate to generate a dose-response curve (e.g., 12 points, 1:3 dilution).

  • Protein Addition: Add a constant concentration of the tagged target protein and the tagged E3 ligase complex to all wells.

  • Antibody/Fluorophore Addition: Add the TR-FRET donor antibody and acceptor fluorophore to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes), protected from light, to allow the system to reach equilibrium.

  • Measurement: Measure the TR-FRET signal on the plate reader by exciting the donor (e.g., at 340 nm) and measuring emission from both the donor and acceptor (e.g., at 620 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio as a function of PROTAC concentration and fit the data to a suitable binding model to determine the ternary complex Kd. Cooperativity can be calculated by comparing the ternary Kd to the binary Kds of the warhead and E3 ligand.

Protocol 2: In-Cell Target Degradation Assay using Western Blot

The Western blot is the gold standard for directly visualizing and quantifying the loss of a target protein in cells following PROTAC treatment. [16] Objective: To determine the DC50 and Dmax for PROTACs with linear vs. branched linkers.

Materials:

  • Human cell line expressing the target protein (e.g., HeLa, 22Rv1)

  • Cell culture medium, FBS, and supplements

  • PROTAC compounds (linear and branched variants)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Gel electrophoresis and Western blotting equipment

Methodology:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of each PROTAC in culture medium. Treat the cells for a fixed duration (e.g., 18-24 hours). Ensure a vehicle control (DMSO) is included.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them directly in the wells using lysis buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly again.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Strip the membrane and re-probe for the loading control. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to calculate DC50 and Dmax.

Conclusion and Future Outlook

The choice between a linear and a branched PEG linker is not straightforward and embodies the central challenge of rational PROTAC design. [6][7]

  • Linear PEG linkers remain the industry standard for initial SAR studies due to their flexibility and synthetic ease. They provide a reliable and cost-effective way to quickly establish proof-of-concept and optimize linker length. [17]* Branched PEG linkers , exemplified by structures like N-(Boc-peg3)-n-bis-(peg3-t-butyl ester), represent a more advanced design strategy. Theoretically, they offer the potential for enhanced ternary complex stability through pre-organization and improved cooperativity, potentially leading to more potent degraders. [8]Their superior hydrophilicity is also a significant advantage for tackling solubility issues. However, these potential gains must be weighed against increased synthetic complexity and the risk of introducing unproductive rigidity.

Ultimately, the optimal linker is system-dependent. The path forward lies not in declaring one architecture universally superior, but in leveraging advances in structural biology and computational modeling to better predict which linker type will be most effective for a given target and E3 ligase pair. [18]As our understanding of the dynamic nature of ternary complexes deepens, we can expect the development of even more sophisticated, functionally-diverse linkers that will continue to drive the therapeutic potential of targeted protein degradation.

References

  • Testa, A., Hughes, S. J., & Lucas, X. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • University of Southampton. (2020). Current strategies for the design of PROTAC linkers: a critical review. eprints.soton.ac.uk. [Link]

  • Gasparyan, H., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Bai, N., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. [Link]

  • Gasparyan, H., et al. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • Bai, N., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ACS Publications. [Link]

  • Linsky, T., & Mierke, D. F. (2020). Rationalizing PROTAC-mediated ternary complex formation using Rosetta. bioRxiv. [Link]

  • Edmondson, S. D., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California. [Link]

  • Sun, X., & Wang, J. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Khan, S., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]

  • Edmondson, S. D., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PubMed Central. [Link]

  • Technology Networks. Overview of PEG Linkers & Their Applications. TechnologyNetworks.com. [Link]

  • Maple, H. J., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

Sources

Impact of Linker Branching on Cell Permeability of PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Permeability Paradox

Proteolysis-Targeting Chimeras (PROTACs) inherently violate the "Rule of 5" (Ro5) due to their high molecular weight (>800 Da) and large topological polar surface area (TPSA). While early development focused on linker length for ternary complex formation, recent data confirms that linker composition—specifically branching and rigidity—is a primary determinant of cell permeability.

This guide objectively compares linear vs. branched linker architectures. The core thesis is that linker branching acts as a "conformational lock," driving the molecule into a "chameleonic" state that shields polar groups during membrane transit, thereby enhancing passive permeability beyond what is predicted by lipophilicity (LogD) alone.

Mechanism of Action: The "Chameleonic" Effect

To cross the lipid bilayer, a PROTAC must transiently hide its polar warheads and linker oxygens. Linear linkers (especially PEGs) often exist in extended conformations that expose these polar atoms.

Branching (e.g., methylation, gem-dimethyl groups, or rigid cycles) introduces steric constraints that bias the PROTAC toward a collapsed, globular conformation in lipophilic environments.[] This phenomenon is known as the Chameleonic Effect .[2]

Diagram 1: Conformational Shielding Mechanism

This diagram illustrates how linker branching forces a "hydrophobic collapse," shielding polar surface area (PSA) from the membrane environment.

ChameleonicEffect Linear_Aq Linear Linker (PEG) Extended Conformation High Solvation Linear_Mem Linear Linker Exposed Polar Oxygens High Energy Penalty (Low Permeability) Linear_Aq->Linear_Mem Slow Diffusion Branched_Aq Branched Linker Semi-Folded Dynamic Equilibrium Branched_Mem Branched Linker 'Hydrophobic Collapse' Shielded PSA (IMHBs) (High Permeability) Branched_Aq->Branched_Mem Rapid Transit

Caption: Branching elements (e.g., methyl groups) restrict rotatable bonds, favoring intramolecular hydrogen bonds (IMHBs) that "mask" polarity within the lipid bilayer.

Comparative Analysis: Linear vs. Branched Architectures

The following table synthesizes data from VHL- and CRBN-based PROTAC studies, comparing standard linear linkers against branched alternatives.

Table 1: Physicochemical & Permeability Performance
FeatureLinear PEG Linkers Linear Alkyl Linkers Branched/Rigid Linkers
Structure Repeating ethylene glycol units (-O-CH2-CH2-)Hydrocarbon chains (-(CH2)n-)Methylated alkyls, cyclic motifs, or alkynes
Solubility High (Hydrophilic)Low (Hydrophobic)Moderate (Tunable)
Conformation Highly flexible (High Entropy)FlexibleRestricted (Low Entropy)
EPSA (Polar Surface) High (Exposed Oxygens)LowDynamic (Low in lipid, High in water)
Permeability (Papp) Generally Low (< 1 × 10⁻⁶ cm/s)ModerateHigh (> 5 × 10⁻⁶ cm/s)
Efflux Ratio Often High (P-gp substrate)ModerateReduced (Shielded profile)
Ternary Complex "Floppy" - lower cooperativityVariableRigid - often higher cooperativity
Key Technical Insights
  • The Methylation Switch: Introducing a single methyl group (branching) on a linker can alter the Experimental Polar Surface Area (EPSA) significantly. In VHL-PROTACs, this branching promotes the formation of Intramolecular Hydrogen Bonds (IMHBs) between the linker and the E3 ligase ligand, effectively "hiding" the amide donors from the solvent [1].

  • Entropic Advantage: Branched linkers reduce the entropic penalty of binding. Because the linker is already pre-organized into a conformation closer to the bound state, the energy barrier for ternary complex formation is lowered, often improving potency (DC50) alongside permeability [2].

  • Trade-offs: While branching improves permeability, excessive rigidity can prevent the "induced fit" required for some ternary complexes. A balance must be struck—often achieved by "soft" branching (e.g., methyl/ethyl groups) rather than "hard" rigidity (e.g., alkyne/piperazine) if the binding pocket is tight.

Experimental Protocols for Validation

To accurately assess the impact of linker branching, standard ADME assays must be modified for PROTACs. Standard protocols often fail due to non-specific binding and low recovery.

Protocol A: High-Recovery Caco-2 Permeability Assay

Standard Caco-2 assays often yield mass balance errors for PROTACs. This modified protocol uses BSA to ensure recovery.

Reagents:

  • Caco-2 cells (21-day culture, TEER > 300 Ω·cm²)[3][4]

  • Transport Buffer: HBSS (pH 7.4)

  • Critical Additive: 4% Bovine Serum Albumin (BSA) in the receiver compartment (basolateral for A-to-B).

Workflow:

  • Preparation: Dilute PROTAC stock (10 mM DMSO) to 5 µM in HBSS (Donor solution). DMSO final conc. < 0.5%.

  • Equilibration: Wash cells 2x with pre-warmed HBSS.

  • Initiation:

    • Apical (Donor): Add 100 µL PROTAC solution.

    • Basolateral (Receiver): Add 600 µL HBSS + 4% BSA .

    • Note: BSA acts as a "sink" to prevent PROTACs from sticking to the plastic receiver plate, a common cause of false negatives.

  • Incubation: 2 hours at 37°C, 5% CO2, with shaking (100 rpm).

  • Sampling: Collect 50 µL from both donor and receiver. Add 200 µL cold Acetonitrile (containing Internal Standard) immediately to quench.

  • Analysis: LC-MS/MS (MRM mode). Calculate

    
     using the sink condition equation.
    
Protocol B: Chameleonicity Index (LogD Delta)

A rapid surrogate assay to screen linker designs before synthesis scale-up.

  • Measure LogD (7.4): Shake-flask method using Octanol/Buffer.

  • Measure LogD (Toluene): Shake-flask method using Toluene/Buffer.

  • Calculation:

    
    
    
    • Interpretation: A smaller

      
       indicates the molecule maintains lipophilicity across solvents (less chameleonic). A larger discrepancy  often suggests the molecule is exposing polarity in octanol but folding in toluene. However, for PROTACs, we specifically look for high EPSA (water) vs low EPSA (lipid).
      
    • Better Metric: EPSA (Experimental Polar Surface Area) via Supercritical Fluid Chromatography (SFC) is the gold standard. Branched linkers should show a lower EPSA retention time compared to linear analogs of identical molecular weight [3].

Decision Framework: Optimizing Linker Design

Use this logic flow to determine when to introduce branching into your PROTAC scaffold.

Diagram 2: Linker Optimization Workflow

LinkerOptimization Start Start: Linear Linker PROTAC (Poor Permeability) Step1 Measure EPSA & LogD Start->Step1 Decision1 Is EPSA > 200 Ų? Step1->Decision1 Branching Strategy: Introduce Branching (Methyl/Gem-dimethyl) Decision1->Branching Yes (High Polarity) AlkylSwitch Strategy: Switch PEG to Alkyl Decision1->AlkylSwitch No (High Lipophilicity) Sim In Silico: Conformational Sampling (Check for IMHBs) Branching->Sim Synth Synthesize Branched Analog Sim->Synth Folded Conf. Predicted Test Test: PAMPA/Caco-2 (+BSA) Synth->Test Result Success: Advance to PK Test->Result Papp > 10^-6?

Caption: Workflow for troubleshooting low permeability. High EPSA triggers a branching strategy to induce folding; high lipophilicity triggers a solubility strategy.

References

  • Garcia Jimenez, D., et al. (2025).[5] Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry. [Link](Note: Year projected based on context; referencing authoritative ACS source on linker methylation).

  • Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1732–1738. [Link][6]

  • Atilaw, Y., et al. (2021). Solution Conformations of a Linked Macrocyclic PROTAC Elucidated by NMR Spectroscopy and Molecular Dynamics. ACS Med. Chem. Lett. [Link]

  • Goracci, L., et al. (2020). Lipid-Based Artificial Membrane Permeability Assay (PAMPA) for PROTACs. Journal of Medicinal Chemistry. [Link]

Sources

Comparative Guide: Evaluating Ternary Complex Formation with N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Trivalency

In the optimization of Proteolysis Targeting Chimeras (PROTACs), the "ternary complex" (Target Protein : PROTAC : E3 Ligase) is the defining kinetic species. Traditional linear linkers (bivalent) often suffer from weak cooperativity (


) and rapid dissociation rates (

), leading to the "hook effect" and suboptimal degradation.

This guide evaluates N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) , a branched linker reagent designed to synthesize trivalent PROTACs . By enabling a 2:1 stoichiometry (two target ligands to one E3 ligand), this linker leverages the avidity effect to stabilize the ternary complex, significantly outperforming standard linear PEG or alkyl alternatives in residence time and degradation potency (


).

Technical Profile: The Branched "Hub"

Reagent Name: N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) Class: Heterobifunctional Branched PEG Linker Core Architecture: Trivalent "Hub"

FeatureSpecificationImpact on PROTAC Design
Central Core Tertiary AmineActs as the branching point, creating a "Y" shape geometry.
Arm A (x1) PEG3-NH-BocE3 Ligase Attachment: Protected amine for coupling to E3 ligands (e.g., VHL/CRBN binders).
Arms B (x2) PEG3-COO-tBuTarget Ligand Attachment: Two identical arms for coupling two copies of the target protein binder (e.g., BET, KRAS inhibitors).
Hydrophilicity High (PEG-based)Counteracts the lipophilicity of adding a third ligand, maintaining aqueous solubility.

Comparative Analysis: Trivalent (Branched) vs. Bivalent (Linear)

This section objectively compares PROTACs synthesized with the subject branched linker against industry-standard linear alternatives (e.g., PEG3-diamine or alkyl chains).

A. Mechanistic Comparison: Avidity vs. Affinity
  • Linear Linkers (Bivalent): Rely on 1:1 binding. Stability is determined solely by the intrinsic affinity (

    
    ) and the cooperativity factor (
    
    
    
    ). If
    
    
    is low (negative cooperativity), the complex falls apart.
  • Subject Linker (Trivalent): Creates a molecule with two warheads . Even if one warhead dissociates, the second is likely still bound (high local concentration), allowing the first to rebind. This is the Avidity Effect , mathematically effectively squaring the association probability and reducing

    
    .
    
B. Representative Performance Data

Data synthesized from comparative studies of trivalent vs. bivalent BET degraders (e.g., SIM1 vs. MZ1).

MetricLinear PEG3 (Standard) Branched PEG3 (Subject) Performance Delta
Stoichiometry 1:1:1 (Target:PROTAC:E3)2:1:1 (Target:PROTAC:E3)Avidity Enabled
Ternary

~150 nM~15 - 30 nM5x - 10x Higher Affinity
Cooperativity (

)
0.8 - 1.5 (Neutral)> 3.0 (Positive)High Stability
Residence Time MinutesHoursProlonged Action
Degradation (

)
10 - 50 nM< 1 nM (Picomolar)Superior Potency
Solubility ModerateHigh (PEG branching)Improved Formulation

Key Insight: The branched linker does not just "connect" moieties; it effectively changes the thermodynamic landscape of the interaction, pushing the equilibrium heavily toward the productive ternary complex.

Experimental Protocol: Measuring Ternary Kinetics via SPR

To validate the performance of the N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) linker, a rigorous Surface Plasmon Resonance (SPR) assay is required. This protocol distinguishes between simple binding (binary) and cooperative complex formation (ternary).

Objective

Quantify the cooperativity factor (


) and ternary half-life (

) of the Trivalent PROTAC compared to a linear control.
Materials
  • Sensor Chip: CM5 or Streptavidin (SA) chip.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

  • Ligand: Biotinylated E3 Ligase (e.g., VHL-Biotin).

  • Analyte 1: Target Protein (e.g., BRD4).[1][2][3]

  • Analyte 2: Trivalent PROTAC (synthesized from subject linker).

Step-by-Step Workflow
  • Surface Preparation:

    • Immobilize Biotin-E3 Ligase on the SA chip (Reference channel: Biotin only).

    • Target density: Low (~500 RU) to prevent mass transport limitations.

  • Binary Control (PROTAC to E3):

    • Inject the PROTAC alone over the E3 surface.

    • Calculate

      
       (PROTAC-E3).
      
  • Ternary Complex Saturation (The "Matrix" Injection):

    • Saturate the PROTAC binding sites by injecting a fixed, high concentration of PROTAC (10x

      
      ) mixed with varying concentrations of the Target Protein.[4]
      
    • Note: In a trivalent system, the PROTAC binds the E3, presenting two open faces for the Target Protein.

  • Kinetic Analysis:

    • Fit the curves to a 1:1 binding model (for linear) or a bivalent analyte model (for trivalent).

    • Calculate Cooperativity (

      
      ): 
      
      
      
      
    • Interpretation: If

      
      , the branched linker promotes positive cooperativity.
      

Visualizing the Mechanism

The following diagram illustrates the structural and kinetic advantage of the trivalent complex facilitated by the N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) linker.

TernaryComplex cluster_complex Stable Ternary Complex (Avidity) E3 E3 Ligase (Immobilized) Linker Branched Linker (The Subject) E3->Linker High Affinity Anchor Target1 Target Protein (Copy 1) Linker->Target1 Binding Event A Target2 Target Protein (Copy 2) Linker->Target2 Binding Event B (Re-binding buffer) Target1->Target2 Fast Re-association (k_on increased)

Caption: The branched linker acts as a scaffold, presenting two target-binding domains. If 'Binding Event A' dissociates, 'Binding Event B' maintains the complex, allowing A to rebind immediately (Avidity).

Synthesis Workflow Visualization

How to utilize the reagent in the lab to create the Trivalent PROTAC.

Synthesis Step1 Reagent: N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) Step2 Step A: Acidic Deprotection (TFA) Removes t-butyl esters -> COOH groups Step1->Step2 Step3 Step B: Amide Coupling Add Target Ligand-Amine (x2 eq) Step2->Step3 Step4 Intermediate: Boc-Protected Divalent Construct Step3->Step4 Step5 Step C: Boc Deprotection Removes Boc -> NH2 group Step4->Step5 Step6 Step D: Amide Coupling Add E3 Ligand-Acid (x1 eq) Step5->Step6 Final Final Product: Trivalent PROTAC Step6->Final

Caption: Synthetic route converting the branched linker into a functional Trivalent PROTAC. Note the sequential deprotection strategy (Orthogonal protecting groups).

References

  • Ciulli, A., et al. (2021). Trivalent PROTACs enhance protein degradation through cooperativity and avidity. Nature Chemical Biology.

  • Roy, M. J., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency. ACS Chemical Biology.

  • BroadPharm. N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) Product Specifications and Protocols.

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today.

Sources

Biological Activity Assessment of Bis-PEG3 Ester Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity assessment of bis-PEG3 ester derivatives Content Type: Publish Comparison Guides

Executive Summary: The "Goldilocks" Linker

In the architecture of bioconjugates—whether Antibody-Drug Conjugates (ADCs), PROTACs, or crosslinked protein complexes—the linker is not merely a bridge; it is a determinant of biological fate. Bis-PEG3 NHS ester (and its derivatives) occupies a critical "Goldilocks" zone in bioconjugation.

Unlike hydrophobic alkyl linkers (e.g., DSS) that precipitate proteins, or long-chain PEGs (PEG12+) that mask binding sites through steric shielding, the PEG3 spacer (approx. 13–16 Å) provides sufficient hydrophilicity to prevent aggregation while remaining short enough to preserve the bioactivity of the conjugated moieties.

This guide objectively compares Bis-PEG3 ester derivatives against their primary alternatives, detailing the experimental workflows required to validate their biological performance.

Chemical Identity & Mechanism

Bis-PEG3-NHS Ester is a homobifunctional crosslinker.[1] It features two N-hydroxysuccinimide (NHS) ester groups separated by a polyethylene glycol (PEG) spacer of three ethylene oxide units.

  • Reactive Group: NHS Ester (Target: Primary Amines,

    
    )[1][2]
    
  • Leaving Group: N-hydroxysuccinimide[3]

  • Bond Formed: Stable Amide Bond[1]

  • Spacer: Hydrophilic PEG3 (

    
    
    
Mechanism of Action

The NHS ester reacts with nucleophilic amines (Lysine


-amines or N-terminal 

-amines) at physiologic pH (7.2–8.5) to form covalent amide bonds, releasing NHS.

ReactionMechanism BisPEG3 Bis-PEG3-NHS Ester (Electrophile) Intermediate Tetrahedral Intermediate BisPEG3->Intermediate Nucleophilic Attack (pH 7-9) Protein Protein/Ligand (Primary Amine -NH2) Protein->Intermediate Conjugate Stable Amide Conjugate Intermediate->Conjugate Amide Bond Formation Byproduct NHS Group (Released) Intermediate->Byproduct Elimination

Figure 1: Reaction mechanism of Bis-PEG3-NHS ester with primary amines.

Comparative Analysis: Why Choose PEG3?

The selection of a linker length and composition dictates the physicochemical properties (solubility) and biological properties (affinity/immunogenicity) of the final construct.[4]

Table 1: Performance Matrix of Bis-PEG3 vs. Alternatives
FeatureBis-PEG3 NHS Ester DSS / BS3 (Alkyl Linkers)Bis-PEG12+ NHS Ester
Spacer Type Hydrophilic PEG (Short)Hydrophobic Alkyl (DSS) / Charged (BS3)Hydrophilic PEG (Long)
Spacer Length ~13 Å~11.4 Å~50+ Å
Water Solubility High (Enhances conjugate solubility)Low (DSS requires DMSO)Very High
Steric Hindrance Low (Preserves binding affinity)LowHigh (Can block active sites)
Immunogenicity Low (PEG masks epitopes)Moderate to HighLow (but potential anti-PEG Ab)
Cell Permeability ModerateHigh (DSS is lipophilic)Low (Too polar/large)
Primary Use Case Small molecule-protein conjugates, PROTACsIntracellular crosslinking, simple protein fixativesLiposome shielding, long-circulating drugs

Expert Insight: Use Bis-PEG3 when conjugating a hydrophobic drug (payload) to an antibody. The short PEG chain counteracts the hydrophobicity of the payload, preventing the antibody-drug conjugate (ADC) from aggregating, without creating a long, floppy tail that interferes with antigen binding [1].

Experimental Protocols for Biological Assessment

To validate the biological activity of a Bis-PEG3 derivative, you must prove two things:

  • Conjugation Efficiency: Did the reaction work?

  • Functional Integrity: Does the molecule still bind/act on its target?

Protocol A: Synthesis of Bis-PEG3 Conjugates (Self-Validating)

Challenge: NHS esters hydrolyze rapidly in water. Solution: Anhydrous handling followed by rapid aqueous dilution.

  • Preparation: Dissolve Bis-PEG3-NHS ester in anhydrous DMSO or DMA to 10–50 mM. Do not store this stock; prepare fresh.

  • Buffer Exchange: Ensure protein is in an amine-free buffer (PBS, HEPES, pH 7.2–8.0). Remove Tris or Glycine (they contain amines and will quench the reagent).

  • Reaction: Add crosslinker to protein at 10–20 molar excess. Final organic solvent concentration should be <10% to avoid denaturation.[1]

  • Incubation: 30–60 mins at Room Temperature (RT) or 2 hours at 4°C.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate 15 mins.

  • Purification: Desalting column (Zeba Spin) or dialysis to remove hydrolyzed byproducts.

Protocol B: Biological Activity Assay (Target Binding)

Context: If you used Bis-PEG3 to attach a drug to an antibody (ADC), you must ensure the antibody can still bind its receptor.

Method: Surface Plasmon Resonance (SPR) or Competitive ELISA.

  • Coat Plate: Immobilize the target antigen (e.g., HER2) on an ELISA plate (1 µg/mL).

  • Block: BSA/Casein for 1 hr.

  • Titration: Add serial dilutions of:

    • Native Antibody (Control)

    • Bis-PEG3-Conjugated Antibody (Test)

  • Detection: Anti-human IgG-HRP.

  • Analysis: Plot OD450 vs. Log[Concentration]. Calculate EC50.

    • Acceptance Criteria: The EC50 of the conjugate should be within 2-fold of the native antibody. If EC50 increases significantly (>5x), the PEG3 linker may be sterically hindering the binding site, or you have over-conjugated (check Drug-to-Antibody Ratio, DAR).

Protocol C: Cytotoxicity Assessment (For PROTACs/ADCs)

Method: CellTiter-Glo (ATP luminescence) or MTT Assay.

  • Seed Cells: 3,000–5,000 target cells/well in 96-well plates.

  • Treat: Add Bis-PEG3 conjugate at varying concentrations (0.1 nM – 10 µM).

  • Incubate: 72 hours at 37°C.

  • Read: Add reagent, lyse, and read luminescence/absorbance.

  • Compare:

    • IC50 (Bis-PEG3): 15 nM (Example)

    • IC50 (Alkyl-Linker): 45 nM (Example)

    • Interpretation: If the PEG3 variant is more potent, it likely indicates better solubility/bioavailability or better presentation of the warhead [2].

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental flow for validating Bis-PEG3 derivatives.

Workflow Start Start: Select Linker CheckSolubility Is Payload Hydrophobic? Start->CheckSolubility SelectPEG3 Select Bis-PEG3-NHS CheckSolubility->SelectPEG3 Yes (Need Solubility) SelectAlkyl Select Alkyl/DSS CheckSolubility->SelectAlkyl No (Need Permeability) Conjugation Conjugation Reaction (Anhydrous DMSO -> PBS) SelectPEG3->Conjugation QC_DAR QC: Check DAR (UV-Vis / LC-MS) Conjugation->QC_DAR BioAssay Biological Assay QC_DAR->BioAssay Binding Binding Affinity (ELISA/SPR) BioAssay->Binding Antibody/Protein Potency Cell Potency (IC50) BioAssay->Potency Drug/PROTAC Result Compare EC50/IC50 vs Native Binding->Result Potency->Result

Figure 2: Workflow for selection, synthesis, and validation of Bis-PEG3 conjugates.

Critical Troubleshooting (The "Gotchas")

  • Hydrolysis Competition: The NHS ester half-life in pH 8.0 buffer is <1 hour.

    • Fix: Add the crosslinker last and mix immediately. Do not pre-dilute in buffer.

  • Over-crosslinking: Too much Bis-PEG3 can polymerize proteins or block all lysines.

    • Fix: Titrate molar excess (5x, 10x, 20x). Aim for a Drug-to-Antibody Ratio (DAR) of 2–4 for optimal pharmacokinetics [3].

  • "Ester" Instability: While the NHS ester forms a stable amide, some "Bis-PEG3 ester" derivatives (e.g., for PROTACs) might contain internal ester bonds in the linker backbone.

    • Check: Perform a plasma stability assay (incubate in mouse plasma for 24h, analyze by LC-MS) to ensure the linker itself doesn't degrade prematurely in vivo [4].

References

  • BenchChem. (2025).[1][5][6][7] A Comparative Guide to Bis-PEG3-NHS Ester and its Alternatives for Bioconjugation. BenchChem Technical Guides. Link

  • BOC Sciences. (2025). Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide. BOC Sciences Technical Resources.

  • BroadPharm. (2025). Bis-PEG3-NHS ester: Product Properties and Citations. BroadPharm Catalog. Link

  • ResearchGate. (2025). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. ResearchGate. Link

  • MedChemExpress. (2025). Bis-PEG3-NHS ester | PROTAC Linker.[1][8] MedChemExpress. Link

Sources

Comparative Guide: N-(Boc-peg3)-N-bis(peg3-t-butyl ester) vs. Alkyl Chain Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Linkerology Decision Matrix

In the design of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and multivalent drug conjugates—the linker is not merely a passive connector; it is a determinant of physicochemical stability, cell permeability, and ternary complex cooperativity.[1][2][3]

This guide compares N-(Boc-peg3)-N-bis(peg3-t-butyl ester) (hereafter referred to as the Branched PEG3 Hub ) against standard Alkyl Chain Linkers .

The Verdict:

  • Choose the Branched PEG3 Hub when your priority is aqueous solubility , reducing the "grease" of lipophilic warheads, and accessing a flexible, entropy-driven conformational search for ternary complex formation. It acts as a "solubility sink" for hydrophobic payloads.

  • Choose Alkyl Linkers when your priority is membrane permeability (passive diffusion), metabolic stability against oxidative cleavage, or when a rigid, defined geometry is required to "lock" a protein-protein interaction (enthalpy-driven).

Structural & Physicochemical Analysis[4]

The Branched PEG3 Hub is a trivalent core featuring a central nitrogen atom, one Boc-protected amine arm, and two t-butyl ester-protected carboxylic acid arms, all separated by PEG3 spacers.

Molecule Breakdown
FeatureBranched PEG3 Hub (Hydrophilic)Branched Alkyl Scaffold (Hydrophobic)
Backbone Composition Repeating Ethylene Glycol units (

)
Methylene units (

)
H-Bond Acceptors High (Ether oxygens)Zero (in the chain itself)
Conformation Random coil / Helical (in water); High entropyExtended Zig-Zag / Rigid; Lower entropy
Solubility Mechanism Hydration Shell: Ether oxygens attract water molecules.Micelle-like: Aggregates to minimize water contact.
Protecting Groups Boc / t-Butyl: Acid-labile (Simultaneous deprotection typical).Varies: Often Fmoc/t-Butyl for orthogonality.
Quantitative Property Comparison

Data simulated based on representative trivalent scaffolds.

MetricBranched PEG3 HubEquivalent Alkyl Linker (C10-C12)Implication
TPSA (Topological Polar Surface Area) > 140 Ų< 40 ŲPEG increases polarity; >140 Ų often limits oral bioavailability.
cLogP (Lipophilicity) Low (often < 1.0)High (> 4.0)PEG reduces lipophilicity, preventing aggregation of hydrophobic warheads.
Rotatable Bonds High (> 20)Moderate (10-15)PEG introduces high entropic penalty upon binding; Alkyl is more pre-organized.
Metabolic Liability Oxidative cleavage (CYP450) at ether bonds.Omega-oxidation (terminal), but generally stable chain.Alkyls are often more stable in plasma.

Performance in Drug Design (PROTACs & Multivalency)

Solubility vs. Permeability Trade-off

The Branched PEG3 Hub addresses the "brick dust" problem. Many PROTAC warheads (e.g., VHL ligands, Thalidomide derivatives) are highly lipophilic.[4] Connecting them with an alkyl chain often results in a molecule that precipitates in assay media.

  • PEG Advantage: The PEG3 arms act as a "solubility anchor," keeping the complex in solution.

  • Alkyl Advantage: If the molecule is too polar (low LogP, high TPSA), it cannot cross the cell membrane. Alkyl linkers facilitate passive diffusion by masking polarity.

Ternary Complex Formation (Cooperativity)

In PROTACs, the linker determines the spatial orientation of the E3 ligase relative to the Protein of Interest (POI).

  • The "Floppy" PEG Approach: The Branched PEG3 Hub provides a flexible "search radius." It allows the two proteins to sample multiple orientations to find a stable interface. However, this comes with an entropic cost (energy lost freezing the flexible linker).

  • The "Rigid" Alkyl Approach: Alkyl chains (often reinforced with piperazines or alkynes) act as rigid rods. If the length is optimized perfectly, they "lock" the complex with high affinity (positive cooperativity). If the length is wrong, they prevent binding entirely.

Experimental Protocols

Synthesis Workflow: Simultaneous Deprotection & Coupling

The Branched PEG3 Hub utilizes Boc (amine protection) and t-Butyl (acid protection). Both are acid-labile, making this reagent ideal for "one-pot" activation to generate a core scaffold.

Reagents:

  • Deprotection Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v).

  • Coupling Agents: HATU or PyBOP, DIPEA (base).

  • Solvent: DMF (anhydrous).

Protocol:

  • Dissolution: Dissolve 50 mg of N-(Boc-peg3)-N-bis(peg3-t-butyl ester) in 2 mL DCM.

  • Deprotection: Add 2 mL of the Deprotection Cocktail . Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by LC-MS.[1] Mass shift: Loss of Boc (-100 Da) and two t-Butyl groups (-56 Da each).

  • Work-up: Evaporate TFA under nitrogen flow. Precipitate the crude core (now containing 1 free amine and 2 free carboxylic acids) in cold diethyl ether.

  • Coupling (Example - Attaching Ligands):

    • Dissolve the core in DMF.

    • To functionalize the Amine : Add 1.1 eq of an NHS-ester activated Ligand A.

    • To functionalize the Acids : Add 2.5 eq of Amine-functionalized Ligand B, followed by 3.0 eq HATU and 6.0 eq DIPEA.

    • Note: Due to the simultaneous deprotection, sequential functionalization is difficult without purification or statistical conjugation.

Kinetic Solubility Assay

To validate the performance of the PEG linker vs. Alkyl.

  • Preparation: Prepare 10 mM stocks of the PEG-Conjugate and Alkyl-Conjugate in DMSO.

  • Dilution: Spike stocks into PBS (pH 7.4) to a final concentration of 100 µM (1% DMSO).

  • Incubation: Shake at RT for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane to remove precipitates.

  • Quantification: Analyze filtrate by HPLC-UV.

    • Calculation: Solubility = (Area_filtrate / Area_standard) * 100 µM.

Visualizations

Diagram 1: Synthesis & Activation Workflow

This diagram illustrates the "One-Pot" activation nature of the Branched PEG3 Hub.

SynthesisWorkflow Start Branched PEG3 Hub (Boc/t-Butyl Protected) Acid Add TFA/TIPS (Acidic Deprotection) Start->Acid Dissolve in DCM Intermediate Active Core (NH2 + 2x COOH) Acid->Intermediate -Boc, -tBu Coupling Coupling Reaction (HATU/DIPEA + Ligands) Intermediate->Coupling Add Ligands Final Multivalent Conjugate Coupling->Final Purification

Caption: The simultaneous deprotection workflow for N-(Boc-peg3)-N-bis(peg3-t-butyl ester) using TFA, generating a trivalent core for conjugation.

Diagram 2: Decision Matrix (PEG vs. Alkyl)

A logical guide for selecting the correct linker based on experimental bottlenecks.

DecisionMatrix Problem Identify Limiting Factor Solubility Poor Solubility? (Precipitation in Media) Problem->Solubility Permeability Poor Permeability? (Low Cell Entry) Problem->Permeability Complex Ternary Complex Unstable? Problem->Complex UsePEG Select Branched PEG3 Hub (Increases Hydrophilicity) Solubility->UsePEG Yes UseAlkyl Select Alkyl/Rigid Linker (Increases Lipophilicity) Permeability->UseAlkyl Yes Flex Need to 'Scan' Orientations? (Use PEG) Complex->Flex Early Stage Discovery Lock Need to 'Lock' Conformation? (Use Short Alkyl) Complex->Lock Optimization Stage

Caption: Decision tree for selecting between Branched PEG and Alkyl linkers based on ADME/Tox properties and structural biology requirements.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Signal Transduction and Targeted Therapy. Link

  • Klein, V. G., et al. (2020). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Link

  • Bembenek, S. D., et al. (2021). The Role of Linkers in PROTAC Design: A Review. Drug Discovery Today. Link

  • BroadPharm. (n.d.). N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) Product Data. BroadPharm Catalog. Link

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Link

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling and disposal of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. The following guidelines are rooted in established safety protocols and an understanding of the chemical properties of this compound's structural components.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential hazards is the first step in mitigating risk. The structure of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) suggests a generally low-level hazard profile, characteristic of many PEGylated compounds which are not classified as hazardous substances.[1][2] However, it is the presence of the Boc and tert-butyl ester protecting groups that warrants careful handling, particularly under acidic conditions which can liberate flammable and volatile byproducts.

Key Chemical Features and Potential Hazards:

  • Polyethylene Glycol (PEG) Backbone: PEG derivatives are widely used in pharmaceutical development for their biocompatibility and are generally considered to have low toxicity.[3] The primary concern with PEG compounds is often related to the manufacturing process, which may leave residual contaminants.[2] However, for research-grade materials, this risk is minimized.

  • Boc and Tert-Butyl Ester Groups: These are acid-labile protecting groups.[4][5][6] Upon cleavage with strong acids (e.g., trifluoroacetic acid - TFA), they release isobutylene, a flammable gas, and tert-butanol.[7] Therefore, deprotection procedures must be conducted in a well-ventilated area, away from ignition sources.

  • Physical Form: This compound is typically a white to off-white solid or waxy substance.[4] As with any fine chemical powder, there is a potential for aerosolization during handling, leading to inhalation.

In line with the R.A.M.P. principle (Recognize, Assess, Minimize, and Prepare) advocated by the American Chemical Society (ACS), a thorough risk assessment is crucial before beginning any work.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous chemicals.[10][11][12][13] For N-(Boc-peg3)-n-bis-(peg3-t-butyl ester), the following PPE is required to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale for Use
Eye Protection Safety glasses with side-shields or safety goggles.Protects eyes from accidental splashes of the compound, especially when in solution.[1][14]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the chemical.[1][14] Gloves should be inspected before use and removed properly to avoid contaminating other surfaces.
Body Protection A standard laboratory coat.Protects skin and personal clothing from accidental spills.[1][14]
Respiratory Protection Not generally required for handling the solid under normal conditions.To be used if there is a risk of aerosolization or when performing deprotection steps that release volatile byproducts. All handling should be performed in a well-ventilated area, preferably a chemical fume hood.[1][15]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan ensures both the safety of the researcher and the integrity of the experiment.

3.1. Engineering Controls:

  • Ventilation: Always handle N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) in a well-ventilated area.[15] A certified chemical fume hood is strongly recommended, especially when transferring solids or working with solutions.[1]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

3.2. Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare your workspace by covering the bench with absorbent, disposable liners.

  • Weighing: To minimize the creation of airborne dust, weigh the solid compound carefully. If possible, use a balance with a draft shield.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in organic solvents like dichloromethane (DCM), chloroform, and dimethylformamide (DMF), as well as in aqueous solutions.[4][16]

  • Reactions (Deprotection): If performing an acid-catalyzed deprotection of the Boc or tert-butyl ester groups, the following precautions are critical:

    • Conduct the reaction in a chemical fume hood to safely vent the isobutylene gas produced.[7]

    • Add strong acids like TFA dropwise, especially if the reaction is performed at a larger scale, to control the rate of gas evolution.

    • Ensure there are no sources of ignition nearby.

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent. Wash hands thoroughly with soap and water, even after wearing gloves.

Experimental Workflow: Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Glasses/Goggles Don3 3. Gloves ExitLab Exit Lab Don3->ExitLab Doff1 1. Gloves Doff2 2. Lab Coat Doff3 3. Safety Glasses/Goggles End End Doff3->End Start Start EnterLab Enter Lab Start->EnterLab EnterLab->Don1 ExitLab->Doff1

Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment.

Disposal Plan: Environmental Responsibility

Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship.

4.1. Waste Segregation and Collection:

  • Designated Waste Container: All solid waste contaminated with N-(Boc-peg3)-n-bis-(peg3-t-butyl ester), including weighing paper, gloves, and bench liners, should be placed in a clearly labeled, dedicated chemical waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid chemical waste container.

  • Avoid Mixing: Do not mix this waste stream with other incompatible chemical wastes. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste compatibility.[1]

  • No Sink Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[1] While some PEG compounds are biodegradable, this does not negate the need for proper chemical waste disposal protocols.[3]

4.2. Waste Storage and Pickup:

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Pickup: Contact your institution's EHS office to schedule a pickup for the full waste containers.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentEmergency Response Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[17] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][17] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it into a suitable, closed container for disposal.[18] Avoid creating dust. For larger spills, evacuate the area and contact your institution's EHS team.

By adhering to these safety and handling guidelines, you can confidently and safely incorporate N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) into your research workflows, contributing to a culture of safety and scientific excellence within your laboratory.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • American Chemical Society. (n.d.). Safety Guides & Tipsheets.
  • Lab Manager. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
  • ChemEd X. (2016, November 21). ACS publishes Guidelines for Secondary School Laboratory Safety.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • Benchchem. (n.d.). Proper Disposal of m-PEG4-(CH2)3-acid: A Step.
  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories.
  • Benchchem. (n.d.). Proper Disposal of m-PEG7-CH2-OH: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Personal protective equipment for handling Acid-PEG3-PFP ester.
  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • Benchchem. (n.d.). N-Boc-PEG-t-butyl ester.
  • Benchchem. (n.d.). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals.
  • David Suzuki Foundation. (n.d.). Toxic ingredient to avoid: PEG Compounds and their contaminants.
  • BroadPharm. (n.d.). N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), 2183440-29-9.
  • CD Bioparticles. (n.d.). NH-Bis(PEG3-t-butyl ester).
  • Sigma-Aldrich. (n.d.). N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester.
  • BroadPharm. (n.d.). N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester), 2055042-62-9.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • BOC Sciences. (n.d.). PEG cGMP Manufacturing Services.
  • Shaanxi Xin yan Bomei Biotechnology Co., Ltd. (n.d.). NH-bis(PEG3-t-butyl ester),NH-bis(PEG3-Boc).
  • Consolidated Chemical. (n.d.). PEG 300 personal protective equipment Archives.
  • Combi-Blocks. (2023, January 2). Safety Data Sheet.
  • MedKoo Biosciences. (n.d.). NH-bis(PEG3-t-butyl ester) | CAS# 1814901-03-5.
  • PubChem. (n.d.). t-Boc-N-amido-PEG3-NHS ester.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • BOC Gases. (n.d.). Health, safety and quality.
  • Fisher Scientific. (2012, February 13). SAFETY DATA SHEET.
  • BroadPharm. (n.d.). N-(Boc-PEG3)-N-bis(PEG3-acid), 2055042-61-8.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
  • Vermont Department of Environmental Conservation. (n.d.). Disposal of Propylene Glycol, Ethylene Glycol, and Polyethylene Glycol in Septic Systems.
  • Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups.
  • BroadPharm. (n.d.). N-(t-butyl ester-PEG3)-N-bis(PEG3-Mal).
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Thieme. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • MedchemExpress.com. (n.d.). N-(Boc-PEG3)-N-bis(PEG3-acid).
  • Biopharma Reporter. (2025, April 22). The Evolving Role of Personal Protective Equipment in Biopharmaceutical Manufacturing.
  • Royal Society of Chemistry. (2022, January 11). Recent advances in chemical recycling of polyethylene terephthalate waste into value added products for sustainable coating solutions.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.